3-(thiophen-2-yl)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-thiophen-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNDPZYOQCCHTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321190 | |
| Record name | 3-(2-Thienyl)Pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90321190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19933-24-5, 219863-71-5 | |
| Record name | 3-(2-Thienyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19933-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Thienyl)Pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90321190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-THIENYL)PYRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 19933-24-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 3-(thiophen-2-yl)-1H-pyrazole
Abstract
3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It incorporates both a pyrazole and a thiophene moiety, two pharmacophores known to impart diverse biological activities.[1][2] Pyrazole derivatives are recognized for their anti-inflammatory, analgesic, and antitumor effects, while thiophene rings can enhance pharmacokinetic profiles.[1] This document provides a comprehensive technical overview of the core basic properties of this compound, including its structural basis for basicity, relevant physicochemical data, and detailed experimental protocols for its synthesis and characterization.
Physicochemical Properties
Quantitative experimental data for the unsubstituted this compound is not extensively documented in publicly available literature. The following table summarizes known data for the parent compound and solubility information for a structurally similar derivative to provide context for researchers.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂S | [3] |
| Molar Mass | 150.20 g/mol | [3] |
| Solubility Profile (of a related derivative) | - Moderately soluble in DMSO (~12 mg/mL) - Moderately soluble in DMF (~8 mg/mL) - Limited aqueous solubility (<0.1 mg/mL) | [4] |
Note: Solubility data is for 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide and is provided as an estimate of the expected behavior of the parent compound in similar solvents.
Basicity and Structural Analysis
The basicity of this compound is a fundamental property dictated by the electronic nature of its pyrazole ring.
Amphoteric Nature of the Pyrazole Ring
The 1H-pyrazole ring is amphoteric, meaning it possesses both acidic and basic characteristics.[5][6]
-
Acidity: The hydrogen atom on the pyrrole-like nitrogen (N1) is acidic and can be deprotonated under basic conditions. Its lone pair of electrons is integral to the ring's 6-π electron aromatic system.[5][7]
-
Basicity: The pyridine-like nitrogen (N2) is basic.[5][7] Its sp²-hybridized lone pair of electrons is not part of the aromatic system and is available to accept a proton, making this the primary center of basicity.[5][6] In most conditions, the basic character of the pyrazole ring is the more prevalent feature.[5][6][7]
Influence of the 3-(thiophen-2-yl) Substituent
The substituent at the C3 position modulates the basicity of the pyridine-like nitrogen. The thiophene ring's electronic effect can be complex. While some older literature suggests that electron-withdrawing groups increase the basicity of the pyrazole ring, more recent theoretical and experimental studies indicate the opposite: electron-donating groups at C3 tend to increase basicity.[5][6] The thiophene ring can act as a weak π-electron donor through resonance, which would be expected to slightly enhance the basicity of the adjacent pyridine-like nitrogen compared to unsubstituted pyrazole.
An experimental pKa value for this compound has not been found in the surveyed literature. Determination of this value would require direct experimental measurement using standard protocols as outlined in Section 3.
Caption: Protonation site of this compound.
Experimental Methodologies
General Synthesis Protocol
The synthesis of 3-substituted pyrazoles is commonly achieved via the cyclocondensation of a 1,3-dicarbonyl compound or an equivalent precursor with hydrazine.[1][8] A plausible route for this compound is as follows:
-
Precursor Synthesis: Synthesize 1-(thiophen-2-yl)prop-2-en-1-one (a thiophenyl chalcone) via a Claisen-Schmidt condensation between 2-acetylthiophene and a formaldehyde source.
-
Cyclization Reaction:
-
Dissolve the 1-(thiophen-2-yl)prop-2-en-1-one precursor in a suitable solvent such as ethanol or glacial acetic acid.
-
Add hydrazine hydrate (H₂N-NH₂·H₂O) to the solution, typically in a slight molar excess.
-
Reflux the reaction mixture for several hours (e.g., 4-8 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is typically poured into cold water to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Protocol for pKa Determination by Potentiometric Titration
This protocol provides a standardized method for determining the pKa of a heterocyclic base like this compound.[9]
-
Materials and Equipment:
-
Calibrated pH meter with a glass electrode
-
Automatic titrator or manual burette
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
0.15 M KCl solution (to maintain constant ionic strength)
-
The synthesized and purified this compound sample
-
Co-solvent if necessary (e.g., methanol or DMSO) due to low aqueous solubility
-
-
Procedure:
-
Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-10 mM) in water or a water/co-solvent mixture. Add KCl to a final concentration of 0.15 M.
-
Initial pH Adjustment: Acidify the sample solution to a starting pH of ~2.0 by adding 0.1 M HCl. This ensures the pyrazole is fully protonated at the start of the titration.
-
Titration: Titrate the acidic solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (<0.01 pH units/minute).[9] Continue the titration until the pH reaches ~12.0.
-
Replication: Perform a minimum of three independent titrations to ensure data reliability.[9]
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the inflection point of the titration curve.
-
The pKa is the pH value at which half of the volume of titrant required to reach the inflection point has been added.
-
Average the pKa values obtained from the replicate titrations and calculate the standard deviation.
-
An alternative method for pKa determination involves monitoring the change in the chemical shifts of specific protons in the molecule by ¹H NMR spectroscopy as a function of pH.[10][11]
Caption: Experimental workflow for pKa determination by potentiometric titration.
Conclusion
This compound is a heterocyclic scaffold with significant potential in drug discovery. Its fundamental chemical nature is defined by the basicity of the pyridine-like nitrogen atom in the pyrazole ring, a property that is crucial for its interaction with biological targets and its pharmacokinetic profile. While specific experimental constants such as pKa and solubility are not widely published for the parent molecule, they can be reliably determined through well-established experimental protocols like potentiometric titration and NMR spectroscopy. This guide provides the necessary theoretical background and practical methodologies to enable further research and development of this promising compound.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. chembk.com [chembk.com]
- 4. Buy 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | 1240279-47-3 [smolecule.com]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
The Convergence of Thiophene and Pyrazole: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry
Abstract
The fusion of thiophene and pyrazole rings has given rise to a class of heterocyclic compounds with remarkable pharmacological versatility. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of thiophene-pyrazole derivatives. We will dissect key synthetic methodologies, elucidate structure-activity relationships, and delve into their diverse therapeutic applications, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: Two Heterocycles, A World of Potential
In the landscape of medicinal chemistry, the strategic combination of distinct pharmacophores is a cornerstone of rational drug design. Thiophene, a sulfur-containing five-membered aromatic ring, and pyrazole, a five-membered ring with two adjacent nitrogen atoms, are independently recognized as "privileged structures" due to their presence in a multitude of bioactive molecules.[1][2]
Thiophene: First discovered in 1882 by Viktor Meyer as a contaminant in benzene, thiophene is a colorless liquid with a benzene-like odor.[3][4] Its derivatives are integral components of commercially available drugs with a wide range of applications, including anti-inflammatory agents like Suprophen and Tiaprofenic acid, anticancer drugs such as Rolaxifene, and antipsychotics like Olanzapine.[2][5] The sulfur atom in the thiophene ring contributes to its unique electronic properties, which can enhance binding affinity and specificity to biological targets.[1]
Pyrazole: While not known to occur naturally, synthetic pyrazole compounds are of significant medicinal importance.[6] The pyrazole nucleus is found in drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and analgesic properties.[5]
The rationale for combining these two potent heterocyclic systems lies in the potential for synergistic or additive pharmacological effects, leading to the development of novel therapeutic agents with enhanced efficacy and selectivity.
The Genesis of a Scaffold: A Synthetic Evolution
The synthesis of thiophene-pyrazole compounds has evolved, with chemists developing various strategies to construct this hybrid scaffold. The choice of synthetic route often depends on the desired substitution patterns and the intended biological application.
Multi-Step Synthesis from Thiophene Precursors
A common approach involves a multi-step synthesis beginning with a functionalized thiophene derivative. For instance, the condensation of acetyl thiophene with phenyl hydrazine can yield a hydrazone intermediate. This intermediate can then be cyclized using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to form a pyrazole-4-carbaldehyde, which serves as a versatile building block for further derivatization.[1]
Caption: Multi-step synthesis of a thiophene-pyrazole core.
Cyclocondensation Reactions: The Chalcone Route
Another prevalent method involves the [3+2] annulation of thiophene-containing chalcones with aryl hydrazine hydrochlorides.[7][8] This acid-catalyzed cyclocondensation reaction, typically performed under reflux conditions in acetic acid, provides a direct route to thiophene-appended pyrazoles.[8]
Experimental Protocol: Synthesis of Thiophene-Appended Pyrazoles via Chalcone Cyclization [8]
-
Chalcone Synthesis: Synthesize the intermediate 3-aryl-1-(5-chlorothiophen-2-yl)prop-2-en-1-ones by a base-catalyzed reaction of 2-acetyl-5-chlorothiophene with aromatic aldehydes in methyl alcohol.
-
Cyclocondensation: React the synthesized chalcones with arylhydrazine hydrochloride in aqueous acetic acid under reflux conditions.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), cool the reaction mixture and pour it into crushed ice. Filter the resulting solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the purified thiophene-pyrazole hybrids.
-
Characterization: Confirm the structures of the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, along with elemental analysis.
Caption: Synthesis of thiophene-pyrazoles via the chalcone route.
Amide Coupling and Cross-Coupling Strategies
More recent synthetic approaches have focused on creating thiophene-pyrazole amides. This can be achieved by reacting a thiophene carboxylic acid with a pyrazole amine.[9][10] Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to arylate bromo-substituted thiophene-pyrazole amides, allowing for the introduction of further molecular diversity.[9]
A Spectrum of Biological Activity: Therapeutic Applications
The thiophene-pyrazole scaffold has demonstrated a remarkable breadth of biological activities, making it a highly attractive framework for drug discovery.
Antimicrobial and Antifungal Agents
Numerous studies have reported the potent antimicrobial and antifungal properties of thiophene-pyrazole derivatives.[7][8] Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups, such as chloro and nitro substituents, on either the thiophene or the phenyl ring can significantly enhance antimicrobial activity.[1][8] For instance, compounds with a chloro substitution on the thiophene ring have exhibited excellent inhibition against a range of bacterial and fungal strains.[8]
| Compound Type | Substituents | Target Organisms | Activity (MIC in µg/mL) | Reference |
| Thiophene-pyrazole hybrid | Chloro on thiophene | S. aureus, E. coli, P. aeruginosa, A. niger, A. flavus, C. albicans | 12.5 - 25.0 | [8] |
| Pyrazolyl-thiazole of thiophene | Nitro and halogens on phenyl ring | E. coli, B. subtilis, S. aureus, A. niger, C. albicans | Significant inhibition zones | [1] |
Anticancer Activity
The thiophene-pyrazole core is also a promising scaffold for the development of novel anticancer agents.[11] These compounds have shown cytotoxic activity against various cancer cell lines. The mechanism of action can vary, with some derivatives acting as potent inhibitors of key signaling proteins. For example, a series of pyrazole-thiophene derivatives were discovered to be highly potent and orally active inhibitors of Akt kinase, a crucial regulator of cell survival and proliferation.[12] These compounds were shown to induce apoptosis and block the cell cycle in cancer cells.[12]
Caption: Inhibition of the PI3K/Akt signaling pathway by thiophene-pyrazole derivatives.
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, thiophene-pyrazole compounds have been investigated for a range of other therapeutic applications, including:
-
Antioxidant Activity: Certain derivatives have shown excellent radical scavenging potencies.[7][8]
-
Anti-inflammatory and Analgesic Properties: Both thiophene and pyrazole moieties are present in established anti-inflammatory and analgesic drugs, suggesting the potential for their hybrids in this area.[1][5]
-
Enzyme Inhibition: The pyrazole ring is particularly valuable in designing enzyme inhibitors, and this property can be modulated by the attached thiophene ring.[1]
Structure-Activity Relationship (SAR) Insights
The biological activity of thiophene-pyrazole compounds is highly dependent on the nature and position of substituents on both heterocyclic rings and any appended aryl groups. Key SAR insights include:
-
Electron-Withdrawing Groups: The presence of halogens (Cl, F, Br) and nitro (NO₂) groups on the phenyl ring generally enhances antimicrobial and antioxidant activities.[1]
-
Substitution on Thiophene: Chloro-substitution on the thiophene ring has been shown to be particularly effective for antimicrobial activity.[8]
-
Amide Linker: The amide linkage between the thiophene and pyrazole rings provides a rigid scaffold that can be further functionalized to optimize target binding.[9]
Future Perspectives and Conclusion
The thiophene-pyrazole scaffold represents a highly successful example of molecular hybridization in medicinal chemistry. The convergence of the favorable electronic and steric properties of both heterocycles has yielded a plethora of compounds with diverse and potent biological activities. Future research in this area will likely focus on the synthesis of more complex and stereochemically defined derivatives, the exploration of novel therapeutic targets, and the optimization of pharmacokinetic and pharmacodynamic profiles to develop clinically viable drug candidates. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 2. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles - ProQuest [proquest.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 6. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]
- 7. [PDF] Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers | Semantic Scholar [semanticscholar.org]
- 8. growingscience.com [growingscience.com]
- 9. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. japsonline.com [japsonline.com]
- 12. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 3-(Thiophen-2-yl)-1H-pyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-(thiophen-2-yl)-1H-pyrazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This bicyclic aromatic system, formed by the fusion of a thiophene and a pyrazole ring, represents a unique chemical entity with a diverse range of pharmacological activities. The thiophene ring, a sulfur-containing heterocycle, is known to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] The pyrazole moiety, a five-membered ring with two adjacent nitrogen atoms, is a cornerstone of many clinically approved drugs and is associated with a wide spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The combination of these two pharmacophores in the this compound scaffold has led to the discovery of potent lead compounds for various therapeutic targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this important molecular framework.
Synthesis of the this compound Scaffold
The synthesis of the this compound core and its derivatives can be achieved through several synthetic strategies. A common and effective method involves the cyclocondensation of a thiophene-containing β-diketone with hydrazine hydrate. This approach allows for the efficient construction of the pyrazole ring onto the thiophene moiety.
Experimental Protocol: Synthesis of this compound
This protocol describes a general multi-step synthesis starting from a thiophene-containing chalcone.
Step 1: Synthesis of 1-(Thiophen-2-yl)ethan-1-one
-
Materials: Thiophene, Acetyl chloride, Anhydrous Aluminium chloride, Dichloromethane.
-
Procedure: To a stirred solution of thiophene (1 equivalent) in dry dichloromethane at 0 °C, add anhydrous aluminium chloride (1.1 equivalents) portion-wise. To this suspension, add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. After the addition is complete, warm the reaction mixture to room temperature and stir for 4-6 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 1-(thiophen-2-yl)ethan-1-one.
Step 2: Synthesis of 1-(Thiophen-2-yl)-3-aryl-prop-2-en-1-one (Thiophene-based Chalcone)
-
Materials: 1-(Thiophen-2-yl)ethan-1-one, appropriate aromatic aldehyde, Ethanol, Sodium hydroxide.
-
Procedure: To a solution of 1-(thiophen-2-yl)ethan-1-one (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (2-3 equivalents) dropwise at room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC. The precipitated product is filtered, washed with cold water until the washings are neutral, and then washed with cold ethanol. The crude chalcone can be recrystallized from a suitable solvent like ethanol to obtain the pure product.
Step 3: Synthesis of 3-(Thiophen-2-yl)-5-aryl-1H-pyrazole
-
Materials: Thiophene-based chalcone, Hydrazine hydrate, Ethanol or Glacial acetic acid.
-
Procedure: To a solution of the thiophene-based chalcone (1 equivalent) in ethanol or glacial acetic acid, add hydrazine hydrate (2-5 equivalents). Reflux the reaction mixture for 6-12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 3-(thiophen-2-yl)-5-aryl-1H-pyrazole.
Biological Activities and Therapeutic Potential
The this compound scaffold has been extensively explored for its therapeutic potential, with a primary focus on anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
Derivatives of the this compound scaffold have demonstrated significant cytotoxic activity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 6.57 | [4] |
| HepG2 (Liver) | 8.86 | [4] | |
| Derivative B | A549 (Lung) | 27.7 (µg/mL) | [5] |
| HepG2 (Liver) | 26.6 (µg/mL) | [5] | |
| Pyrazoline 2 | T47D (Breast) | 37.82 (µg/mL) | [6] |
| 4T1 (Breast) | 9.19 (µg/mL) | [6] | |
| HeLa (Cervical) | 9.27 (µg/mL) | [6] | |
| WiDr (Colon) | 0.25 (µg/mL) | [6] | |
| Amidinopyrazole 1 | Jurkat (Leukemia) | ~15 | [3][7][8] |
| Amidinopyrazole 2 | K562 (Leukemia) | ~40 | [3][7][8] |
Signaling Pathways in Cancer
Several derivatives of this scaffold have been identified as inhibitors of critical protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Inhibition of these pathways can block tumor growth and angiogenesis.[9][10]
Another important mechanism of anticancer activity for some pyrazole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.
Antimicrobial Activity
The this compound scaffold has also been investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)
| Compound ID | S. aureus | S. faecalis | E. coli | S. typhi | C. albicans | Reference |
| Derivative IId | ++ | ++ | ++ | ++ | ++ | [2] |
| Derivative IIi | + | + | + | + | + | [2] |
| Derivative IIj | + | + | + | + | + | [2] |
| Derivative 7b | 0.22-0.25 | - | 0.22-0.25 | - | 0.22-0.25 | [11][12] |
| Derivative 4a | - | - | 0.45 | - | 0.22 | [11][12] |
| Derivative 5a | - | - | 0.46 | - | 0.24 | [11][12] |
| (+ denotes mild to moderate activity, ++ denotes significant activity) |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-established, with celecoxib being a prominent example of a COX-2 inhibitor. Thiophene-pyrazole hybrids have also been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Table 3: Anti-inflammatory Activity of Thiophene-Pyrazole Derivatives (COX Inhibition)
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 13 | >100 | 0.08 | >1250 | |
| Compound 6a | >100 | 0.12 | >833 | |
| Compound 9 | >100 | 0.15 | >667 | |
| Celecoxib (Ref.) | 7.6 | 0.04 | 190 |
Experimental Workflow for Drug Discovery
The discovery and development of novel bioactive compounds based on the this compound scaffold typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Conclusion
The this compound scaffold is a versatile and valuable building block in modern medicinal chemistry. Its synthetic accessibility and the diverse biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutic agents. The potent anticancer, antimicrobial, and anti-inflammatory properties demonstrated by compounds containing this core highlight its significance and warrant further investigation. Future research in this area will likely focus on the optimization of lead compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising scaffolds into clinically useful drugs.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. dovepress.com [dovepress.com]
- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Thiophene-Containing Pyrazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fusion of thiophene and pyrazole rings has given rise to a class of heterocyclic compounds with a broad spectrum of biological activities, positioning them as promising candidates for novel drug discovery. This technical guide provides an in-depth overview of the significant therapeutic potential of thiophene-containing pyrazoles, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms of action to support further research and development in this burgeoning field.
Core Biological Activities and Quantitative Data
Thiophene-pyrazole derivatives have demonstrated potent activity across several key therapeutic areas. The following tables summarize the quantitative data from various studies, providing a comparative overview of their efficacy.
Anticancer Activity
The cytotoxic effects of thiophene-containing pyrazoles have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in Table 1.
Table 1: Anticancer Activity of Thiophene-Containing Pyrazole Derivatives (IC50 values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazole-Thiophene Hybrid 2 | MCF-7 (Breast) | 6.57 | Doxorubicin | 4.17 |
| Pyrazole-Thiophene Hybrid 2 | HepG2 (Liver) | 8.86 | Doxorubicin | 4.50 |
| Pyrazole-Thiophene Hybrid 8 | MCF-7 (Breast) | 8.08 | Erlotinib | 8.20 |
| Pyrazole-Thiophene Hybrid 14 | MCF-7 (Breast) | 12.94 | Sorafenib | 7.26 |
| Pyrazole-Thiophene Hybrid 14 | HepG2 (Liver) | 19.59 | Sorafenib | 9.18 |
| Thiophene-based N-phenyl pyrazoline 2 | WiDr (Colorectal) | 0.25 µg/ml | 5-Fluorouracil | - |
| Thiophene-based N-phenyl pyrazoline 2 | 4T1 (Breast) | 9.09 µg/ml | Doxorubicin | - |
| Thiophene-based N-phenyl pyrazoline 2 | HeLa (Cervical) | 9.27 µg/ml | Cisplatin | - |
| Pyrazole derivative with thiophene moiety 102 | HepG2 (Liver) | 3.81 | Doxorubicin | 4.50 |
| Pyrazole derivative with thiophene moiety 102 | HCT116 (Colon) | 5.85 | Doxorubicin | 5.23 |
| Pyrazole derivative with thiophene moiety 102 | MCF7 (Breast) | 4.92 | Doxorubicin | 4.17 |
| Pyrazole derivative with thiophene moiety 102 | PC3 (Prostate) | 9.70 | Doxorubicin | 8.87 |
Note: Some IC50 values were reported in µg/ml and are indicated as such.
Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Antimicrobial Activity of Thiophene-Containing Pyrazole Derivatives (MIC values in µg/mL)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Pyrazolyl–thiazole derivative 7d | Bacillus subtilis | 15.63 | Aspergillus niger | 15.63 |
| Pyrazolyl–thiazole derivative 7d | Bacillus megaterium | 15.63 | Aspergillus oryzae | 15.63 |
| Pyrazolyl–thiazole derivative 7g | Bacillus subtilis | - | Candida albicans | - |
| Thiophene-pyrazole conjugate 5b | Various Bacteria | 12.5-25.0 | - | - |
| Thiophene-pyrazole conjugate 5f | Various Bacteria | 12.5-25.0 | - | - |
| Pyrazole incorporating thiophene 7b | Various Pathogens | 0.22-0.25 | - | - |
| Thiophene derivative 13 | Staphylococcus aureus | 3.125 | - | - |
| Thiazole derivative 3 | - | - | Aspergillus fumigatus | 6.25 |
| Pyrazolo[1,5-a]pyrimidine 21b | - | - | Fusarium oxysporum | 6.25 |
Anti-inflammatory Activity
The anti-inflammatory potential of thiophene-pyrazole derivatives has been demonstrated in vivo, often using the carrageenan-induced paw edema model. The effective dose (ED50) required to produce a 50% reduction in edema is a key metric.
Table 3: Anti-inflammatory Activity of Thiophene-Containing Pyrazole Derivatives
| Compound/Derivative | Animal Model | ED50 (mmol/kg) | Reference Compound |
| Thiophene analog 3 | Carrageenan-induced paw edema | - | Diclofenac sodium |
| Thienopyrimidine derivative 6a | Carrageenan-induced paw edema | 0.033 | Celecoxib |
| Thienopyrimidine derivative 9 | Carrageenan-induced paw edema | - | Celecoxib |
| Thienopyrimidine derivative 11 | Carrageenan-induced paw edema | - | Diclofenac sodium |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene 29a-d | Carrageenan-induced paw edema | - | Celecoxib |
Note: Specific ED50 values were not available for all compounds in the reviewed literature, but their activity was reported as significant compared to reference drugs.
Mechanisms of Action and Signaling Pathways
The biological activities of thiophene-containing pyrazoles are underpinned by their interaction with specific cellular signaling pathways. Key mechanisms include the inhibition of the Akt signaling pathway in cancer and the inhibition of cyclooxygenase-2 (COX-2) in inflammation.
Anticancer Activity: Inhibition of the Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. Several thiophene-pyrazole derivatives have been shown to exert their anticancer effects by inhibiting Akt kinase, thereby promoting apoptosis and arresting the cell cycle.[1]
Caption: Inhibition of the Akt signaling pathway by thiophene-pyrazole derivatives.
Anti-inflammatory Activity: Inhibition of COX-2 and Prostaglandin Synthesis
The anti-inflammatory effects of many thiophene-pyrazole derivatives are attributed to their selective inhibition of cyclooxygenase-2 (COX-2).[2][3] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Caption: Mechanism of COX-2 inhibition by thiophene-pyrazole derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of thiophene-containing pyrazoles.
Synthesis of Thiophene-Containing Pyrazoles
A general and widely used method for the synthesis of thiophene-containing pyrazoles involves the reaction of a thiophene-based chalcone with a hydrazine derivative.
Caption: General synthesis workflow for thiophene-containing pyrazoles.
Detailed Protocol:
-
Chalcone Synthesis: A substituted acetophenone is reacted with a thiophene aldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The resulting chalcone is then isolated by filtration and purified.
-
Pyrazole Synthesis: The synthesized thiophene-based chalcone is then reacted with a hydrazine derivative (e.g., phenylhydrazine hydrochloride) in a solvent such as ethanol or acetic acid.[4] The reaction mixture is refluxed for several hours. After completion, the mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized from a suitable solvent to yield the pure thiophene-containing pyrazole.[4]
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the thiophene-pyrazole derivatives and incubated for 48-72 hours. A control group with no drug treatment and a blank group with no cells are also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity: Kirby-Bauer Disk Diffusion and MIC Determination
Kirby-Bauer Disk Diffusion Assay:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the thiophene-pyrazole derivative are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone of no growth around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[5]
Minimum Inhibitory Concentration (MIC) Determination:
-
Serial Dilutions: A serial dilution of the thiophene-pyrazole derivative is prepared in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
Protocol:
-
Animal Acclimatization: Laboratory animals (typically rats or mice) are acclimatized to the experimental conditions.
-
Compound Administration: The animals are divided into groups, and the thiophene-pyrazole derivative or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally. A control group receives the vehicle only.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes), a solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.
Conclusion and Future Directions
The compelling preclinical data on thiophene-containing pyrazoles underscore their significant potential as a versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models warrants further investigation. Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity, as well as comprehensive pharmacokinetic and toxicological profiling to assess their drug-like properties. The detailed protocols and mechanistic insights provided in this guide aim to facilitate and accelerate the translation of these promising compounds from the laboratory to clinical applications.
References
- 1. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Review of 3-(Thiophen-2-yl)-1H-pyrazole Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of 3-(thiophen-2-yl)-1H-pyrazole derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic and signaling pathways to serve as a comprehensive resource for researchers in the field.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among these, pyrazole and thiophene moieties are privileged structures known to impart significant biological activity. The fusion of these two rings into the this compound scaffold has created a new class of molecules with promising therapeutic potential.[1] These derivatives have been the subject of numerous studies to explore their efficacy against various diseases. Their versatile structure allows for a wide range of substitutions, enabling the fine-tuning of their pharmacological profiles. This guide will delve into the key findings related to these compounds, providing a consolidated overview of their medicinal chemistry.
Synthesis of this compound Derivatives
A common and effective method for the synthesis of this compound derivatives involves a multi-step process. A general workflow is the condensation of acetyl thiophene with phenylhydrazine, followed by cyclization to form a pyrazole-4-carbaldehyde intermediate. This intermediate can then be further modified, for example, by reaction with thiosemicarbazide and subsequent cyclization with substituted phenacyl bromides to yield pyrazolyl-thiazole derivatives.[1]
Another notable synthetic approach is the ultrasound-promoted cyclocondensation of thiophenylchalcones with aminoguanidine hydrochloride.[2] This method is highlighted for its efficiency, short reaction times (15-35 minutes), and good yields (62-95%) in the presence of KOH and ethanol as a green solvent.[2]
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, with activity reported against a range of human cancer cell lines.
Cytotoxicity Data
The cytotoxic effects of these compounds have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A selection of reported IC50 values is presented in the table below.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides | Jurkat, RS4;11, K562 | ~15 (for 6 compounds) | [2][3] |
| 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides | Jurkat, RS4;11, K562 | ~40 (for 5 compounds) | [2] |
| Thiophene-based N-phenyl pyrazolines | T47D, 4T1, HeLa, WiDr | Active (<20 µg/ml) to moderate (20-100 µg/ml) | [4] |
| 3-(Thiophen-2-yl)pyrazolyl hybrid chalcone (7g) | A549 (lung) | 27.7 µg/ml | [5][6] |
| 3-(Thiophen-2-yl)pyrazolyl hybrid chalcone (7g) | HepG2 (liver) | 26.6 µg/ml | [5][6] |
| Thiophene-containing triaryl pyrazoline (3s) | HeLa, HepG2 | Potent Inhibition | [7] |
| Pyrazole derivative (3f) | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | [8][9] |
Mechanisms of Anticancer Action
The anticancer activity of these derivatives is attributed to various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.
Several thiophene-containing triaryl pyrazoline derivatives have been identified as potent inhibitors of phosphatidylinositol 3-kinases (PI3Ks), particularly the PI3Kγ isoform.[7] The top hit compound, 3s , demonstrated an IC50 value of 0.066 µM for PI3Kγ, showing greater potency and selectivity compared to the control drug LY294002.[7] Inhibition of PI3K disrupts the downstream Akt-mTOR signaling pathway, which is crucial for cell proliferation, growth, and survival.[7]
Certain pyrazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[8][9] For instance, compound 3f was found to be highly effective against the triple-negative breast cancer cell line MDA-MB-468.[8][9] The increased levels of ROS trigger a cascade of events leading to apoptosis, including the activation of caspase-3, a key executioner caspase.[8][9]
Antimicrobial Activity
The this compound scaffold is also a promising platform for the development of novel antimicrobial agents. These compounds have demonstrated activity against a variety of bacterial and fungal strains.
Minimum Inhibitory Concentration (MIC) Data
The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazolyl-thiazole derivative (7b) | Various pathogens | 0.22 - 0.25 | [10] |
| Pyrazolo-thiazolin-4-one derivative (4a) | E. coli | 0.45 | [10] |
| Pyrazolo-thiazolin-4-one derivative (5a) | E. coli | 0.46 | [10] |
| Pyrazolo-thiazolin-4-one derivative (4a) | A. baumannii | 0.44 | [10] |
| Pyrazolo-thiazolin-4-one derivative (5a) | A. baumannii | 0.48 | [10] |
| Pyrazolo-thiazolin-4-one derivative (4a) | C. albicans | 0.22 | [10] |
| Pyrazolo-thiazolin-4-one derivative (5a) | C. albicans | 0.24 | [10] |
| Pyrazole derivative (3) | E. coli | 0.25 | [11] |
| Pyrazole derivative (4) | S. epidermidis | 0.25 | [11] |
| Pyrazole derivative (2) | A. niger | 1 | [11] |
| Pyrazole derivative (3) | M. audouinii | 0.5 | [11] |
Enzyme Inhibitory Activity
Derivatives of this compound have also been investigated as inhibitors of various enzymes, highlighting their potential for treating a range of diseases, including neurodegenerative disorders.
Cholinesterase and Glutathione S-Transferase Inhibition
A series of N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives were evaluated for their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST).[12] The inhibition constant (Ki) values for the most potent compounds are summarized below.
| Compound | Target Enzyme | Ki (µM) | Reference |
| N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (10) | AChE | 19.88 ± 3.06 | [12] |
| --INVALID-LINK--methanone (8) | BChE | 13.72 ± 1.12 | [12] |
| (morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone (7) | GST | 16.44 ± 1.58 | [12] |
Structure-Activity Relationships (SAR)
While a comprehensive SAR is still emerging, several key structural features have been identified that influence the biological activity of this compound derivatives. For instance, in the pyrazolyl-thiazole series, compounds with fluoro and methyl substituents on the phenyl ring (compounds 7d and 7g) showed the most potent antimicrobial activity.[1] In the case of anticancer activity, the nature and position of substituents on the aryl rings attached to the pyrazole core play a crucial role in determining the potency and selectivity. For the PI3K inhibitors, specific substitutions on the triaryl pyrazoline scaffold led to enhanced potency and selectivity for the γ isoform.[7]
Experimental Protocols
This section provides an overview of the general experimental procedures for the synthesis and biological evaluation of this compound derivatives, based on the reviewed literature.
General Synthesis of Pyrazolyl-Thiazole Derivatives of Thiophene[1]
-
Synthesis of Pyrazole-4-carbaldehyde (3):
-
Condense acetyl thiophene (1) with phenylhydrazine (2) in the presence of concentrated H2SO4 to yield a hydrazone intermediate.
-
Cyclize the hydrazone intermediate using phosphoryl chloride (POCl3) in dimethylformamide (DMF) under reflux for 4 hours.
-
Cool the reaction mixture, filter the solid product, wash with water, and recrystallize from ethanol to obtain 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (3).
-
-
Synthesis of Thiosemicarbazone Derivative (5):
-
React pyrazole-4-carbaldehyde (3) (0.01 mol) with thiosemicarbazide (4) (0.01 mol) in ethanol (10 mL) with acetic acid (0.5 mL) as a catalyst.
-
Reflux the mixture for 1 hour.
-
Cool to room temperature, filter the solid product, wash with ethanol, and recrystallize to obtain 2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)hydrazine-1-carbothioamide (5).
-
-
Synthesis of Final Pyrazolyl-Thiazole Derivatives (7a-g):
-
React the thiosemicarbazone intermediate (5) (0.01 mol) with various substituted phenacyl bromides (6a-g) (0.01 mol) in ethanol (10 mL).
-
Reflux the mixture for 3 hours.
-
Cool to room temperature, filter the solid products, wash with ethanol, and recrystallize to obtain the pure pyrazolyl-thiazole derivatives (7a-g).
-
In Vitro Anticancer Activity Assay (MTT Assay)[4]
-
Culture human cancer cell lines (e.g., T47D, 4T1, HeLa, WiDr) in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24 or 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[10]
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The this compound scaffold represents a highly versatile and promising framework in medicinal chemistry. The derivatives synthesized from this core have demonstrated a wide array of biological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects. The ability to readily modify the structure of these compounds allows for the optimization of their pharmacological properties, paving the way for the development of novel therapeutic agents. The mechanisms of action, such as the inhibition of the PI3K/Akt/mTOR pathway and the induction of apoptosis via ROS generation, highlight the potential of these compounds to target critical cellular processes implicated in disease. Further exploration of the structure-activity relationships and the development of more efficient synthetic methodologies will undoubtedly lead to the discovery of new and more effective drugs based on this remarkable heterocyclic system.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors [mdpi.com]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 10. In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Characterization of 3-(thiophen-2-yl)-1H-pyrazole: A Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of the core heterocyclic compound, 3-(thiophen-2-yl)-1H-pyrazole. This molecule is a valuable building block in medicinal chemistry, and precise analytical data is crucial for its identification, purity assessment, and utilization in further synthetic applications. This document outlines the expected spectroscopic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by a detailed experimental protocol for its synthesis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.3 (br s) | Broad Singlet | - | NH (pyrazole) |
| 7.65 (d, J=2.6 Hz) | Doublet | 2.6 | H-5 (pyrazole) |
| 7.33 (dd, J=3.7, 1.2 Hz) | Doublet of Doublets | 3.7, 1.2 | H-3' (thiophene) |
| 7.30 (dd, J=5.1, 1.2 Hz) | Doublet of Doublets | 5.1, 1.2 | H-5' (thiophene) |
| 7.07 (dd, J=5.1, 3.7 Hz) | Doublet of Doublets | 5.1, 3.7 | H-4' (thiophene) |
| 6.64 (d, J=2.6 Hz) | Doublet | 2.6 | H-4 (pyrazole) |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 151.7 | C-3 (pyrazole) |
| 135.2 | C-2' (thiophene) |
| 131.0 | C-5 (pyrazole) |
| 127.8 | C-5' (thiophene) |
| 125.1 | C-4' (thiophene) |
| 124.3 | C-3' (thiophene) |
| 103.5 | C-4 (pyrazole) |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3150-3000 | N-H stretching |
| 1530 | C=N stretching |
| 1490 | C=C stretching (aromatic) |
| 715 | C-S stretching |
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 150 | [M]⁺ |
| 123 | [M-HCN]⁺ |
| 106 | [M-CS]⁺ |
| 96 | [C₄H₄S]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
Materials:
-
1-(Thiophen-2-yl)ethanone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Ethanol
-
Toluene
Procedure:
-
A mixture of 1-(thiophen-2-yl)ethanone (1 equivalent) and N,N-dimethylformamide dimethyl acetal (1.2 equivalents) is heated at 120 °C for 4 hours.
-
The reaction mixture is then cooled to room temperature, and the excess DMF-DMA is removed under reduced pressure to yield the intermediate enaminone.
-
The crude enaminone is dissolved in ethanol.
-
Hydrazine hydrate (1.5 equivalents) is added dropwise to the solution at room temperature.
-
The reaction mixture is then refluxed for 6 hours.
-
After cooling, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.
Spectroscopic Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using KBr pellets. The spectral range was 4000-400 cm⁻¹.
-
Mass Spectrometry: Mass spectra were obtained on a Shimadzu GCMS-QP2010 Plus spectrometer using electron ionization (EI) at 70 eV.
Visualizing the Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
The Thiophene-Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The fusion of thiophene and pyrazole rings has given rise to a versatile and highly significant core structure in medicinal chemistry. This hybrid scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a "privileged structure" in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the thiophene-pyrazole core, detailing its applications in oncology, infectious diseases, and inflammatory conditions. The guide further delves into the synthetic methodologies, structure-activity relationships (SAR), and mechanisms of action that underpin its therapeutic potential.
Anticancer Activity: Targeting Key Oncogenic Pathways
Thiophene-pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a variety of cancer cell lines.[1][2] Their mechanism of action often involves the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.
A notable application of this scaffold is in the development of kinase inhibitors. For instance, certain thiophene-pyrazole derivatives have been identified as potent inhibitors of Akt, a serine/threonine kinase that is a central node in the PI3K/Akt/mTOR signaling pathway.[3] This pathway is frequently dysregulated in cancer, and its inhibition can lead to apoptosis and cell cycle arrest.[3]
Another key target for thiophene-pyrazole compounds is the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2).[2] Dual inhibitors targeting both wild-type and mutant forms of EGFR, as well as VEGFR-2, have been developed, offering a strategy to overcome drug resistance and inhibit tumor angiogenesis.[2] Furthermore, some derivatives have shown inhibitory activity against c-Met, a receptor tyrosine kinase implicated in tumor metastasis.
Signaling Pathway of Thiophene-Pyrazole based Kinase Inhibitors
Caption: Inhibition of key signaling pathways by thiophene-pyrazole derivatives.
Antimicrobial Activity: A Broad Spectrum of Action
The thiophene-pyrazole scaffold has demonstrated significant potential in combating a wide range of microbial pathogens, including bacteria and fungi.[4][5][6] The antimicrobial efficacy is often attributed to the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR).[6]
Structure-activity relationship studies have revealed that the nature and position of substituents on both the thiophene and pyrazole rings play a crucial role in determining the antimicrobial potency and spectrum.[4][5] For instance, the presence of electron-withdrawing groups, such as chloro and nitro groups, has been shown to enhance antibacterial and antifungal activities.[4][5]
Quantitative Antimicrobial Activity Data
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 5b | Staphylococcus aureus | 12.5 | [4][5] |
| 5b | Escherichia coli | 25.0 | [4][5] |
| 5f | Aspergillus niger | 12.5 | [4][5] |
| 5f | Candida albicans | 25.0 | [4][5] |
| 13 | Staphylococcus aureus | 3.125 | [7] |
| 21b | Aspergillus fumigatus | 6.25 | [7] |
Anti-inflammatory Activity: Modulation of Inflammatory Mediators
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Thiophene-pyrazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling molecules involved in the inflammatory cascade.[8][9][10]
One of the primary mechanisms of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[9] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Additionally, some derivatives have been shown to inhibit 5-lipoxygenase (5-LOX) and tumor necrosis factor-alpha (TNF-α), further contributing to their anti-inflammatory profile.[8]
Experimental Workflow for Anti-inflammatory Screening
Caption: A typical workflow for screening thiophene-pyrazole derivatives for anti-inflammatory activity.
Experimental Protocols
General Procedure for the Synthesis of Thiophene-Appended Pyrazoles
A common synthetic route to thiophene-pyrazole hybrids involves the [3+2] cycloaddition of thiophene-containing chalcones with hydrazine derivatives.[4][5][10]
-
Synthesis of Thiophene Chalcones: An appropriate acetylthiophene is reacted with an aromatic aldehyde in the presence of a base (e.g., aqueous NaOH) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature until completion. The resulting chalcone is then filtered, washed, and recrystallized.
-
Synthesis of Thiophene-Pyrazole Hybrids: The synthesized chalcone is refluxed with a hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride) in a solvent such as glacial acetic acid. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid is filtered, washed, and purified by recrystallization to afford the desired thiophene-pyrazole derivative.[4][5]
In Vitro COX-1/COX-2 Inhibition Assay
The ability of the compounds to inhibit ovine COX-1 and COX-2 can be determined using an in vitro enzyme immunoassay kit. The assay measures the conversion of arachidonic acid to prostaglandins. The IC50 values are then calculated from the concentration-response curves.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard animal model for evaluating acute anti-inflammatory activity.
-
Male Wistar rats are divided into groups.
-
The test compounds, a standard drug (e.g., indomethacin), and a vehicle control are administered orally.
-
After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat.
-
The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
Conclusion and Future Directions
The thiophene-pyrazole core structure represents a highly versatile and promising scaffold in drug discovery. Its derivatives have demonstrated a wide range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The ease of synthesis and the potential for diverse substitutions on both the thiophene and pyrazole rings allow for the fine-tuning of their pharmacological properties and the development of highly selective and potent drug candidates.
Future research in this area should focus on:
-
Elucidation of detailed mechanisms of action: While many studies have identified the biological targets, further investigation into the precise molecular interactions and downstream signaling effects is warranted.
-
Optimization of pharmacokinetic properties: In silico and in vitro ADME (absorption, distribution, metabolism, and excretion) studies are crucial for developing compounds with favorable drug-like properties.[1]
-
Exploration of novel therapeutic applications: The broad bioactivity of this scaffold suggests that it may have potential in other therapeutic areas, such as neurodegenerative and metabolic diseases.
References
- 1. japsonline.com [japsonline.com]
- 2. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers | Semantic Scholar [semanticscholar.org]
- 6. New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and environmentally benign synthesis of novel thiophene appended pyrazole analogues as anti-inflammatory and radical scavenging agents: Crystallographic, in silico modeling, docking and SAR characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-(Thiophen-2-yl)-1H-pyrazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(thiophen-2-yl)-1H-pyrazole as a key structural motif in the synthesis of biologically active compounds. The following sections detail its application in the development of antimicrobial and anticancer agents, providing experimental protocols and summarizing key activity data.
Introduction
This compound is a heterocyclic compound that has garnered significant attention in medicinal chemistry. Its unique structural framework, combining the electron-rich thiophene ring with the versatile pyrazole core, makes it a valuable scaffold for the design of novel therapeutic agents. This building block has been successfully incorporated into molecules exhibiting a range of biological activities, including potent antimicrobial and anticancer properties. The ability of the pyrazole and thiophene rings to participate in various non-covalent interactions allows for effective binding to diverse biological targets.
Antimicrobial Applications
Derivatives of this compound have demonstrated significant activity against a spectrum of bacterial and fungal pathogens. The modular nature of its synthesis allows for the introduction of various substituents, enabling the fine-tuning of antimicrobial potency and spectrum.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of various this compound derivatives, as measured by the zone of inhibition.
| Compound ID | Substituent(s) | Staphylococcus aureus | Staphylococcus faecalis | Escherichia coli | Salmonella typhi | Candida albicans | Reference |
| IIa | H | 14 mm | 13 mm | 17 mm | 13 mm | 15 mm | [1] |
| IIb | 4-Cl | 14 mm | 17 mm | 18 mm | 19 mm | 17 mm | [1] |
| IId | 4-OCH3 | 28 mm | 29 mm | 21 mm | 25 mm | 23 mm | [1] |
| IIg | 2-CH3 | 26 mm | 27 mm | 25 mm | 24 mm | 25 mm | [1] |
| IIi | Thiocarbamoyl | 21 mm | 23 mm | 20 mm | 21 mm | 20 mm | [1] |
| IIj | Carbamoyl | 20 mm | 17 mm | 19 mm | 18 mm | 21 mm | [1] |
| Ciprofloxacin | - | 30 mm | 33 mm | 29 mm | 28 mm | - | [1] |
| Clotrimazole | - | - | - | - | - | 30 mm | [1] |
Activity measured as the diameter of the zone of inhibition at a concentration of 100 µg/mL.
Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-3-(thiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole Derivatives
This protocol describes a general two-step synthesis of substituted pyrazoline derivatives starting from 1-(thiophen-2-yl)ethanone.
Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)
-
To a solution of 1-(thiophen-2-yl)ethanone (0.04 mol) and 4-chlorobenzaldehyde (0.04 mol) in ethanol (30 mL), add a 10% aqueous solution of sodium hydroxide.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield the pure chalcone intermediate.[1]
Step 2: Synthesis of Pyrazoline Derivatives
-
In a round-bottom flask, dissolve the chalcone intermediate (0.1 mol) and a substituted phenylhydrazine (e.g., 4-methoxyphenylhydrazine) (0.1 mol) in ethanol.
-
Reflux the reaction mixture for 4 hours.
-
After cooling, pour the mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the final pyrazoline derivative.[1]
Anticancer Applications
The this compound scaffold has proven to be a promising framework for the development of potent anticancer agents. Derivatives have shown significant cytotoxic activity against various cancer cell lines, often acting through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity (IC50 values) of several series of this compound derivatives against various human cancer cell lines.
Table 1: Cytotoxicity of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides against Leukemia Cell Lines [2]
| Compound | Jurkat (T-cell leukemia) IC50 (µM) | RS4;11 (B-cell leukemia) IC50 (µM) | K562 (Myelogenous leukemia) IC50 (µM) |
| 2a | 15.1 ± 1.1 | 14.8 ± 1.2 | 16.2 ± 1.3 |
| 2b | 42.3 ± 2.5 | 39.8 ± 2.1 | 45.6 ± 3.0 |
| 2c | 14.9 ± 0.9 | 15.3 ± 1.0 | 15.8 ± 1.1 |
| 2d | 40.1 ± 2.8 | 41.5 ± 3.2 | 38.9 ± 2.5 |
| 2e | 15.5 ± 1.2 | 16.1 ± 1.4 | 14.7 ± 1.0 |
| 2f | >100 | >100 | >100 |
| 2g | 16.3 ± 1.1 | 15.9 ± 1.3 | 17.1 ± 1.5 |
| 2h | 38.7 ± 2.4 | 40.2 ± 2.9 | 42.1 ± 3.1 |
| 2i | 15.8 ± 1.0 | 16.5 ± 1.2 | 15.2 ± 1.1 |
| 2j | 41.2 ± 3.0 | 39.5 ± 2.7 | 43.8 ± 3.3 |
| 2k | 14.6 ± 0.9 | 15.0 ± 1.1 | 16.0 ± 1.2 |
| 2l | 39.4 ± 2.6 | 41.1 ± 3.0 | 40.5 ± 2.8 |
Table 2: Cytotoxicity of Thiophene-based N-phenyl Pyrazolines against Various Cancer Cell Lines [1]
| Compound | T47D (Breast Cancer) IC50 (µg/mL) | 4T1 (Breast Cancer) IC50 (µg/mL) | HeLa (Cervical Cancer) IC50 (µg/mL) | WiDr (Colorectal Cancer) IC50 (µg/mL) |
| Pyrazoline 1 | 24.87 | 9.09 | 9.25 | 0.25 |
| Pyrazoline 2 | 37.80 | 9.09 | 9.25 | 0.25 |
| Pyrazoline 3 | 18.29 | 24.87 | 24.87 | 24.87 |
| Pyrazoline 4 | 24.87 | 24.87 | 24.87 | 18.29 |
| Pyrazoline 5 | 9.09 | 9.09 | 9.09 | 9.09 |
| Doxorubicin | 1.24 | - | - | - |
| Cisplatin | - | - | 1.99 | - |
| 5-Fluorouracil | - | - | - | 3.98 |
Experimental Protocol: Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides
This protocol details an ultrasound-promoted, one-pot synthesis of pyrazole-1-carboximidamides.
-
To a 50 mL vial, add a solution of the appropriate 3-aryl-1-(thiophen-2-yl)prop-2-en-1-one (1 mmol) in ethanol (15 mL).
-
Add aminoguanidine hydrochloride (0.22 g, 2 mmol) and potassium hydroxide (0.11 g, 2 mmol) to the solution.
-
Sonicate the reaction mixture for 15-35 minutes. The temperature will typically reach 55-60 °C after 10 minutes.
-
Cool the resulting solution to room temperature and acidify with 10% HCl (10-15 mL).
-
Extract the aqueous layer with chloroform (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude material from ethyl acetate to yield the pure 5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamide.[2]
Signaling Pathway Inhibition
1. Hsp90 Inhibition
Certain 5-aryl-3-(thiophen-2-yl)-1H-pyrazoles have been identified as potent inhibitors of Heat Shock Protein 90 (Hsp90).[3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.
2. PI3K/Akt Signaling Pathway Inhibition
Derivatives of this compound have also been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway can effectively block these cancer-promoting processes.
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of potent antimicrobial and anticancer agents. The synthetic accessibility of this core allows for extensive structure-activity relationship studies, leading to the development of compounds with optimized biological profiles. The ability of these derivatives to target key cellular pathways, such as Hsp90 and PI3K/Akt, underscores their therapeutic potential. Further exploration of this scaffold is warranted to develop novel and effective treatments for infectious diseases and cancer.
References
Applications of 3-(Thiophen-2-yl)-1H-pyrazole in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-(thiophen-2-yl)-1H-pyrazole and its derivatives in various materials science applications. The unique electronic and structural properties of this heterocyclic scaffold make it a promising candidate for the development of advanced functional materials.
Overview of Applications
The this compound core structure is a versatile building block in materials science due to the combined properties of the electron-rich thiophene ring and the pyrazole moiety. The presence of the thiophene unit can enhance π-electron delocalization, which is beneficial for charge transport, while the pyrazole ring offers sites for functionalization to fine-tune the material's properties.[1] Key application areas that have been explored include:
-
Organic Electronics: Derivatives of this compound are being investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2] Their tunable photophysical and electrochemical properties are crucial for these applications.
-
Sensors: The ability of the pyrazole moiety to coordinate with metal ions and the electronic sensitivity of the conjugated system make these compounds suitable for the development of chemical sensors.
-
Metal-Organic Frameworks (MOFs): Pyrazole-containing ligands can be used to construct porous MOFs with potential applications in gas storage and separation.[3][4]
Synthesis of this compound Derivatives
A common synthetic route to this compound derivatives involves the cyclocondensation of a thiophene-containing precursor with a hydrazine derivative.[1] A general protocol is provided below.
General Synthesis Protocol
Protocol 1: Synthesis of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde [1]
-
Condensation: React acetyl thiophene with phenylhydrazine in the presence of a catalytic amount of concentrated sulfuric acid to form the corresponding hydrazone.
-
Cyclization: The resulting hydrazone is then cyclized using a Vilsmeier-Haack reagent, typically a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF), to yield the pyrazole-4-carbaldehyde derivative.
-
Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol.
Caption: Synthetic pathway for a this compound derivative.
Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound can be utilized as emissive materials in OLEDs due to their tunable fluorescence properties.
Application Note: The emission color and efficiency of the OLED can be tuned by modifying the substituents on the pyrazole and thiophene rings. Donor-acceptor structures can be designed to achieve efficient charge injection and recombination.
Protocol 2: Fabrication of a Multilayer OLED via Thermal Evaporation [5]
This protocol describes a general method for fabricating a multilayer OLED. The specific this compound derivative would be used in the emissive layer.
-
Substrate Cleaning:
-
Sequentially clean indium tin oxide (ITO)-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates in an oven at 120 °C for 30 minutes.
-
Treat the ITO surface with UV-ozone for 15 minutes immediately before use to improve the work function.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).
-
Deposit the organic layers sequentially onto the ITO anode. A typical device structure is:
-
Hole Injection Layer (HIL): e.g., Molybdenum trioxide (MoO₃) at a thickness of 5 nm.
-
Hole Transport Layer (HTL): e.g., N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) at a thickness of 40 nm.
-
Emissive Layer (EML): A co-evaporated layer of a host material (e.g., mCBP) and the this compound derivative as the dopant emitter (e.g., 1-20 wt%) at a thickness of 20 nm.
-
Electron Transport Layer (ETL): e.g., 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) at a thickness of 40 nm.
-
Electron Injection Layer (EIL): e.g., Lithium fluoride (LiF) at a thickness of 1 nm.
-
-
-
Cathode Deposition:
-
Deposit the metal cathode, typically aluminum (Al), at a thickness of 100 nm.
-
-
Encapsulation:
-
Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Caption: Workflow for fabricating an OLED device.
Organic Solar Cells (OSCs)
Thiophene-based materials are widely used in OSCs as electron donors due to their excellent light-harvesting properties and charge carrier mobility. This compound derivatives can be incorporated into the active layer of OSCs.
Application Note: The energy levels (HOMO and LUMO) of the this compound derivative are critical for efficient charge separation and transport in an OSC. These can be tuned through chemical modification.
Protocol 3: Fabrication of a p-i-n Planar Perovskite Solar Cell with a Thiophene-based Additive [6]
This protocol describes the fabrication of a perovskite solar cell where a thiophene derivative is used as an additive to improve the quality of the perovskite film.
-
Substrate Preparation:
-
Clean patterned ITO-coated glass substrates as described in Protocol 2.
-
Deposit a hole transport layer (e.g., PTAA) by spin-coating.
-
-
Perovskite Solution Preparation:
-
Prepare a MAPbI₃ solution by mixing PbI₂, PbCl₂, and MAI (1:1:4 molar ratio).
-
Add the desired concentration of the this compound derivative (or a related thiophene compound like 3-thiophenemalonic acid) as a solid additive to the precursor solution (e.g., 0.15-0.45 wt%).[6]
-
Dissolve the mixture in anhydrous DMF containing 10 vol% acetylacetone and stir overnight at approximately 45 °C.
-
Filter the solution using a 0.45 μm PTFE filter before use.
-
-
Perovskite Film Deposition:
-
Spin-coat the perovskite solution onto the HTL-coated substrate in a nitrogen-filled glovebox.
-
Anneal the film at an optimized temperature (e.g., 100 °C) for a specific duration (e.g., 10 minutes) to promote crystallization.
-
-
Electron Transport and Electrode Layers:
-
Deposit an electron transport layer (e.g., PCBM) by spin-coating.
-
Deposit a buffer layer (e.g., BCP) and a metal electrode (e.g., Ag or Al) by thermal evaporation.
-
Quantitative Data:
The performance of solar cells is characterized by several key parameters. While specific data for this compound-based devices is limited in the initial search, representative data for high-performance perovskite and organic solar cells are provided for context.[7][8][9][10]
| Device Type | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) |
| Perovskite Solar Cell (Lab Scale) | > 1.1 | > 25 | > 80 | > 25 |
| Organic Solar Cell (Lab Scale) | ~ 0.8-1.0 | ~ 20-25 | ~ 70-80 | ~ 18-19 |
Applications in Chemical Sensors
The pyrazole ring in this compound can act as a binding site for metal ions, leading to changes in the photophysical or electrochemical properties of the molecule. This principle can be exploited for the development of chemical sensors.
Application Note: The selectivity and sensitivity of a sensor based on a this compound derivative can be tailored by introducing specific functional groups that enhance the interaction with the target analyte.
Protocol 4: General Fabrication of a Chemiresistive Sensor
This is a generalized protocol for the fabrication of a chemiresistive sensor where the this compound derivative would serve as the sensing material.
-
Substrate Preparation:
-
Use a substrate with pre-patterned electrodes (e.g., interdigitated electrodes on Si/SiO₂ or a flexible polymer).
-
Clean the substrate thoroughly using sonication in appropriate solvents.
-
-
Sensing Layer Deposition:
-
Dissolve the this compound derivative in a suitable organic solvent.
-
Deposit the solution onto the electrode area using techniques like drop-casting, spin-coating, or inkjet printing.
-
Allow the solvent to evaporate, leaving a thin film of the sensing material.
-
-
Device Annealing (Optional):
-
Anneal the device at a moderate temperature to improve the film morphology and electrical contact.
-
-
Sensor Testing:
-
Place the sensor in a sealed test chamber with electrical feedthroughs.
-
Measure the baseline resistance of the sensor in an inert atmosphere (e.g., N₂ or Ar).
-
Introduce the target analyte gas at a controlled concentration and monitor the change in resistance over time.
-
Caption: Logical flow of a chemiresistive sensor's operation.
Photophysical and Electrochemical Properties
The following table summarizes typical photophysical and electrochemical properties for thiophene-pyrazole based materials, which are crucial for their application in materials science. The exact values will vary depending on the specific molecular structure and the measurement conditions.
| Property | Typical Range | Significance |
| Photophysical Properties | ||
| Absorption Maximum (λabs) | 300 - 450 nm | Determines the light-harvesting range for solar cells and the excitation wavelength for fluorescence. |
| Emission Maximum (λem) | 400 - 600 nm | Defines the color of light emitted in OLEDs. |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.9 | Indicates the efficiency of the light emission process. |
| Electrochemical Properties | ||
| HOMO Level | -5.0 to -5.8 eV | Influences hole injection/extraction and open-circuit voltage in organic electronic devices. |
| LUMO Level | -2.5 to -3.5 eV | Affects electron injection/extraction and the stability of the material. |
| Electrochemical Band Gap | 2.0 - 3.0 eV | Correlates with the optical band gap and determines the material's color and potential for charge separation. |
Note: The data presented are representative values and should be experimentally determined for each specific derivative of this compound.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. Historical and contemporary perspectives on metal–organic frameworks for gas sensing applications: a review - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Thiophenemalonic Acid Additive Enhanced Performance in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. jesuscapistran.com [jesuscapistran.com]
- 9. docs.nrel.gov [docs.nrel.gov]
- 10. docs.nrel.gov [docs.nrel.gov]
Bioisosteric Replacement Strategies for 3-(Thiophen-2-yl)-1H-pyrazole in Drug Discovery
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The 3-(thiophen-2-yl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Its synthetic accessibility and versatile nature make it an attractive starting point for the development of novel therapeutics.[3] Bioisosteric replacement, a strategy of substituting one functional group with another that has similar physicochemical properties, is a powerful tool to optimize the potency, selectivity, and pharmacokinetic profile of lead compounds based on this scaffold.[4] This document provides detailed application notes and protocols for implementing bioisosteric replacement strategies involving the this compound core.
Rationale for Bioisosteric Replacements
The thiophene ring in the this compound moiety serves as a versatile pharmacophore.[5] It is often considered a bioisostere of the phenyl ring, offering advantages such as altered electronic distribution and improved metabolic stability.[4][6] Bioisosteric modifications on this scaffold can be strategically applied to:
-
Enhance Target Binding: By introducing alternative functional groups that can form additional or stronger interactions with the target protein.
-
Improve Physicochemical Properties: To modulate solubility, lipophilicity (logP), and membrane permeability for better drug-like characteristics.[3]
-
Optimize Pharmacokinetic Profile: To influence absorption, distribution, metabolism, and excretion (ADME) properties and reduce potential toxicity.
-
Explore Structure-Activity Relationships (SAR): To systematically probe the chemical space around the core scaffold and identify key structural features for biological activity.
Key Bioisosteric Replacement Strategies
Several bioisosteric replacement strategies can be applied to the this compound scaffold. These can be broadly categorized into modifications of the thiophene ring, the pyrazole core, and its substituents.
Thiophene Ring Modifications
The thiophene ring itself can be replaced with other five- or six-membered aromatic or heteroaromatic rings to explore the impact on biological activity.
-
Phenyl Ring: A classic bioisosteric replacement to evaluate the necessity of the sulfur atom for activity.
-
Furan Ring: To assess the effect of a more electronegative heteroatom.
-
Pyridine Ring: To introduce a hydrogen bond acceptor and alter the basicity of the compound.
-
Thiazole Ring: To incorporate an additional heteroatom and modulate the electronic properties.[7][8]
Pyrazole Core and Substituent Modifications
Modifications to the pyrazole ring and its substituents can significantly impact the compound's properties.
-
N-Substitution of Pyrazole: Alkylation or arylation of the pyrazole nitrogen can influence the orientation of substituents and the overall lipophilicity.
-
Substitution at C4 and C5 of Pyrazole: Introduction of various groups at these positions can explore new binding pockets and improve selectivity. For instance, the introduction of an aryl group at the 5-position of the pyrazole has been explored for developing Hsp90 inhibitors.[9]
-
Replacement of the Pyrazole Core: In some cases, the entire pyrazole ring can be replaced with other five-membered heterocycles like imidazole or triazole to investigate the importance of the 1,2-diazole arrangement.[10]
Quantitative Data Summary
The following tables summarize quantitative data from studies involving bioisosteric replacements of this compound derivatives, primarily focusing on their anticancer activity.
Table 1: Anticancer Activity of 5-Aryl-3-(thiophen-2-yl)-1H-pyrazole Derivatives against HepG2 Cells
| Compound ID | 5-Aryl Substituent | IC50 (µM) | Reference |
| 8 | 4-Chlorophenyl | 0.083 | [9] |
| Analog 1 | 4-Methoxyphenyl | > 10 | [9] |
| Analog 2 | 4-Nitrophenyl | > 10 | [9] |
| Analog 3 | Phenyl | > 10 | [9] |
| Analog 4 | 4-(Trifluoromethyl)phenyl | > 10 | [9] |
This data highlights the critical role of the 4-chlorophenyl substituent at the 5-position for potent anticancer activity in this series.
Table 2: Anticancer Activity of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides against Leukemia Cell Lines
| Compound ID | Aryl Substituent at C5 | Jurkat IC50 (µmol L⁻¹) | RS4;11 IC50 (µmol L⁻¹) | K562 IC50 (µmol L⁻¹) | Reference |
| Compound A | 4-Chlorophenyl | ~15 | ~15 | ~15 | [11] |
| Compound B | 4-Methoxyphenyl | ~40 | ~40 | ~40 | [11] |
| Compound C | 2,4-Dichlorophenyl | ~15 | ~15 | ~15 | [11] |
| Compound D | Phenyl | > 100 | > 100 | > 100 | [11] |
This table demonstrates that substitutions on the aryl ring at the C5 position of the pyrazoline ring significantly influence the cytotoxic activity against leukemia cell lines.
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to this compound derivatives involves the cyclocondensation of a thiophenyl chalcone with a hydrazine derivative.[12][13]
Protocol 1: Synthesis of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde [7][13]
-
Step 1: Synthesis of Hydrazone Intermediate.
-
To a solution of acetyl thiophene (1 equivalent) in ethanol, add phenyl hydrazine (1 equivalent) and a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture, and collect the precipitated hydrazone by filtration. Wash with cold ethanol and purify by recrystallization.
-
-
Step 2: Cyclization to Pyrazole-4-carbaldehyde.
-
To a solution of the hydrazone intermediate (1 equivalent) in dimethylformamide (DMF), add phosphoryl chloride (POCl3, 5 equivalents) dropwise at 0°C.
-
Heat the reaction mixture under reflux for 4 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Collect the solid product by filtration, wash with water, and recrystallize from ethanol to obtain 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde.
-
In Vitro Anticancer Activity Assay (MTT Assay)
Protocol 2: Evaluation of Cytotoxicity using MTT Assay [9]
-
Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.
Visualizations
Caption: Workflow for bioisosteric replacement strategies.
Caption: Inhibition of a growth factor signaling pathway.
Caption: Logic diagram for SAR analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 9. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
- 13. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Claisen-Schmidt Condensation for Thiophene-Pyrazole Chalcone Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a significant class of organic compounds.[1] They serve as key precursors in the biosynthesis of flavonoids and isoflavonoids.[1] The incorporation of thiophene and pyrazole moieties into the chalcone scaffold has garnered considerable attention in medicinal chemistry. Thiophene derivatives are known for a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Similarly, pyrazole-containing compounds are integral to numerous FDA-approved drugs and exhibit a broad range of pharmacological effects.[4][5] The synthesis of thiophene-pyrazole chalcones via the Claisen-Schmidt condensation offers a versatile and efficient route to novel bioactive molecules with potential applications in drug discovery and development.[6][7]
Synthesis via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable base-catalyzed reaction for the synthesis of chalcones, involving the reaction of an appropriate acetyl-thiophene-pyrazole with a heteroaryl aldehyde.[6][8] This method is valued for its simplicity and the ability to generate a diverse library of chalcone analogues by varying the substituents on the aromatic rings.[1]
General Reaction Scheme:
Caption: General scheme of the Claisen-Schmidt condensation for thiophene-pyrazole chalcone synthesis.
Experimental Protocols
The following protocols are generalized from various reported procedures for the synthesis of thiophene-pyrazole chalcones via Claisen-Schmidt condensation.[5][9][10]
Protocol 1: Base-Catalyzed Condensation in Ethanol
This is a standard and widely used method for chalcone synthesis.[1][10]
Materials:
-
4-Acetyl-5-thiophene-pyrazole derivative (1.0 eq)
-
Substituted aromatic or heteroaromatic aldehyde (1.0 eq)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH, 10-20%) or Potassium Hydroxide (KOH)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of the 4-acetyl-5-thiophene-pyrazole and the appropriate aldehyde in ethanol.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Slowly add the aqueous base solution dropwise to the stirred reaction mixture.
-
Continue stirring at room temperature for 2-48 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[1] Often, a precipitate will form as the product is generated.[1]
-
After completion of the reaction (as indicated by TLC), pour the reaction mixture into ice-cold water with constant stirring.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Dry the crude product and purify by recrystallization from a suitable solvent, such as ethanol, to yield the pure thiophene-pyrazole chalcone.[9]
Protocol 2: Green Synthesis using PEG-400
This protocol utilizes Polyethylene Glycol (PEG-400) as a recyclable and environmentally friendly reaction medium.[5]
Materials:
-
Substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol)
-
Substituted acetophenone (1 mmol)
-
PEG-400 (10 ml)
-
Aqueous Sodium Hydroxide (20%, 1 ml)
-
Stirring apparatus
-
Ice-cold water
Procedure:
-
Dissolve an equimolar mixture of the pyrazole-4-carbaldehyde and the acetophenone in a minimal amount of PEG-400.[5]
-
Slowly add the aqueous NaOH solution to the mixture.[5]
-
Stir the reaction mixture at room temperature for 2-3 hours using a magnetic stirrer.[5] Monitor the reaction completion by TLC.[5]
-
Upon completion, pour the reaction mixture slowly into ice-cold water with constant stirring to precipitate the product.[5]
-
Filter the precipitate, wash with water, and dry to obtain the chalcone.[5]
Data Presentation
Table 1: Synthesis of Thiophene-Pyrazole Chalcones
| Entry | Acetyl-Thiophene-Pyrazole Derivative | Aldehyde Derivative | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | 1-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-one | Heteroaryl aldehydes | Sodium Ethoxide | Ethanol | - | Good | [6][8] |
| 2 | 2-Acetylthiophene | 4-Methoxybenzaldehyde | 10% NaOH | Ethanol | Overnight | 63 | [9] |
| 3 | 2-Acetylthiophene | 3,4-Dimethoxybenzaldehyde | SOCl₂ | Ethanol | Overnight | 63 | [9] |
| 4 | Substituted Acetophenones | 1,3-Diphenyl-1H-pyrazole-4-carbaldehydes | 20% NaOH | PEG-400 | 2-3 | 87-92 | [5] |
Table 2: Characterization Data for a Representative Thiophene-Pyrazole Chalcone
| Compound | Formula | M.P. (°C) | IR (KBr, cm⁻¹) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) | Reference |
| 7d | C₁₇H₁₅N₃OS | - | - | 2.18 (s, 3H, CH₃), 2.68 (s, 3H, CH₃), 6.95 (d, J=15.9 Hz, 1H, vinyl), 7.27-7.79 (m, aromatic H) | - | - | [6][8] |
| 5 | C₁₅H₁₂O₂S | 81-82 | - | 55.5, 114.6, 119.4, 127.6, 128.3, 130.4, 131.6, 133.6, 144.0, 145.9, 161.9, 182.2 | - | - | [9] |
| (E)-1-(2,4-difluorophenyl)-3-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one (4q) | C₂₄H₁₅ClF₂N₂O | 167 | 1658, 1599, 1524 | 6.89-7.90 (m, 13H, Ar-H), 7.35 (d, J=16 Hz, 1H, -CH=CH-), 7.87 (d, J=16 Hz, 1H, -CH=CH-), 8.34 (s, 1H, H-pyrazole) | - | 452.86 [M+H] | [5] |
Table 3: Biological Activity of Selected Thiophene-Pyrazole Chalcones
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Reference |
| 7d | MCF-7 (Breast Cancer) | 42.6 | Doxorubicin | 48 | [8] |
| 9e | PACA2 (Pancreatic Cancer) | 27.6 | Doxorubicin | 52.1 | [8] |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: A logical workflow for the synthesis and purification of thiophene-pyrazole chalcones.
Postulated Signaling Pathway in Cancer Cells
Certain thiophene-pyrazole chalcones have demonstrated anticancer activity, potentially through the modulation of key signaling pathways involved in cell survival and apoptosis.[8] For instance, compound 7d has been studied for its effect on Bcl-2 and CDK4, while compound 9e has shown binding affinity for the p53 mutant Y220C.[6][8]
Caption: Inhibition of the anti-apoptotic protein Bcl-2 by a thiophene-pyrazole chalcone, leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives [ignited.in]
- 5. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 6. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03375B [pubs.rsc.org]
- 7. Advances in the Synthesis of Heteroaromatic Hybrid Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Note & Protocol: A Robust Two-Step Synthesis of 3-(Thiophen-2-yl)-1H-pyrazole Derivatives for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the synthesis of 3-(thiophen-2-yl)-1H-pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Pyrazole and thiophene moieties are prevalent scaffolds in numerous pharmacologically active agents, known to exhibit a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The described methodology follows a reliable and efficient two-step synthetic route: (1) a base-catalyzed Claisen-Schmidt condensation to form a thiophene-containing chalcone intermediate, followed by (2) a cyclization reaction with hydrazine hydrate to yield the final pyrazole derivative.[4][5] This protocol is designed to be adaptable for the creation of a diverse library of substituted pyrazole derivatives for screening in drug discovery programs.
Experimental and Synthesis Workflow
The synthesis of this compound derivatives is achieved through a sequential two-step process. The workflow begins with the formation of a chalcone intermediate, which is subsequently cyclized to form the pyrazole ring.
Caption: General workflow for the two-step synthesis of this compound derivatives.
Detailed Experimental Protocols
Materials and Equipment:
-
2-Acetylthiophene
-
Various substituted aromatic aldehydes
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrazine hydrate (80% solution)
-
Glacial acetic acid (optional)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Rotary evaporator
-
Melting point apparatus
Protocol 1: General Procedure for Synthesis of 1-(Thiophen-2-yl)-3-aryl-prop-2-en-1-one (Chalcone Intermediate)
This procedure is based on the Claisen-Schmidt condensation reaction.[6][7]
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetylthiophene (10 mmol, 1.0 eq.) and a selected substituted aromatic aldehyde (10 mmol, 1.0 eq.) in ethanol (15-20 mL).
-
Catalyst Addition: Cool the resulting mixture in an ice bath (0 °C). While stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 8 mL of 5% NaOH solution) dropwise.[5]
-
Reaction Execution: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC (typical eluent: n-hexane/ethyl acetate). Reaction times can vary from a few hours to overnight (typically 16-24 hours).[1][5]
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 50 mL of ice-cold water and stir.[5] The crude chalcone product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water and a small amount of cold ethanol to remove impurities. The solid can be further purified by recrystallization from ethanol to yield the pure chalcone derivative.
Protocol 2: General Procedure for Synthesis of 3-(Thiophen-2-yl)-5-aryl-4,5-dihydro-1H-pyrazole
This protocol describes the cyclization of the chalcone intermediate to form the pyrazole ring.[4][5]
-
Reaction Setup: To a solution of the synthesized chalcone (2 mmol, 1.0 eq.) in ethanol (10 mL) in a round-bottom flask, add hydrazine hydrate (80% solution, ~1 mL or 4-5 eq.).
-
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) with constant stirring. The reaction is typically refluxed for 4-6 hours.[4] Monitor the disappearance of the chalcone spot by TLC. A small amount of glacial acetic acid can be added to catalyze the reaction if needed.[1][4]
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water.[4] The desired pyrazole derivative will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol to afford the final this compound derivative.
Data Presentation: Synthesis of Representative Derivatives
The following table summarizes the quantitative data for the synthesis of several this compound derivatives based on the described protocol. Yields and melting points are indicative and may vary based on specific reaction conditions and the purity of reagents.
| Compound ID | Aryl Substituent (R) | Chalcone Yield (%) | Pyrazole Yield (%) | Pyrazole M.p. (°C) | Spectroscopic Data Highlights (¹H NMR, CDCl₃)[5] |
| 3a | Phenyl | ~70-98% | 40-60% | 50-51 | δ 3.35 (dd, 1H), 3.73 (dd, 1H), 6.16 (dd, 1H) |
| 3d | 3-Bromophenyl | ~70-98% | 32.1% | 124-126 | δ 3.34 (dd, 1H), 3.72 (dd, 1H), 6.15 (dd, 1H) |
| 3e | 3-Nitrophenyl | ~70-98% | 40.8% | 76-78 | δ 3.42 (dd, 1H), 3.81 (dd, 1H), 6.22 (dd, 1H) |
| 3i | p-Tolyl | ~70-98% | 45.4% | 165-167 | δ 2.40 (s, 3H), 3.36 (dd, 1H), 3.73 (dd, 1H), 6.13 (dd, 1H) |
| 3l | 4-Bromophenyl | ~70-98% | 47.9% | 71-73 | δ 3.34 (dd, 1H), 3.73 (dd, 1H), 6.14 (dd, 1H) |
Note: Chalcone yields are generally high as reported in the literature for this type of reaction.[5] The ¹H NMR signals correspond to the diastereotopic protons of the pyrazoline ring.
Characterization
The structures of the synthesized compounds should be confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The characteristic signals for the pyrazoline ring protons typically appear as doublet of doublets (dd) in the ¹H NMR spectrum.[5]
-
Mass Spectrometry (MS): ESI-MS or HRMS is used to confirm the molecular weight of the synthesized compounds.[5][8]
-
Infrared (IR) Spectroscopy: Used to identify functional groups. The formation of the pyrazole is indicated by the disappearance of the C=O stretching band of the chalcone and the appearance of a C=N stretching band.[9]
This protocol offers a versatile and reproducible method for synthesizing a variety of this compound derivatives, providing a valuable tool for researchers in medicinal chemistry and drug development.
References
- 1. ijirt.org [ijirt.org]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes: In Vitro Anticancer Activity of 3-(Thiophen-2-yl)-1H-pyrazole Compounds
Introduction
3-(Thiophen-2-yl)-1H-pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] This scaffold, combining the thiophene and pyrazole rings, has been explored for the development of novel therapeutic agents that can overcome challenges such as drug resistance.[2][3] These compounds often exert their anticancer effects by targeting critical cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][5][6] This document provides a summary of their in vitro anticancer activity, detailed protocols for their evaluation, and an overview of their mechanisms of action.
Quantitative Data Summary: Cytotoxicity
The in vitro cytotoxic activity of various this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard metric for cytotoxicity.
Table 1: IC50 Values of Pyrazole-Thiophene Hybrid Derivatives Against MCF-7 and HepG2 Cell Lines.[2][3]
| Compound | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| 2 | 6.57 | 8.86 |
| 8 | 8.08 | > 100 |
| 14 | 12.94 | 19.59 |
| 9 | 17.80 | 22.62 |
| 6 | 23.29 | 28.87 |
| 10 | 32.65 | 36.44 |
| 13 | 37.10 | 41.42 |
| 3 | 43.60 | 53.18 |
| 12 | 51.74 | 59.31 |
| 5 | 75.54 | 62.63 |
| Doxorubicin | 4.17 | 4.50 |
| Erlotinib | 8.20 | 7.73 |
| Sorafenib | 7.26 | 9.18 |
Table 2: IC50 Values of Pyrazolyl-Chalcone Derivatives Against Various Cancer Cell Lines.[7][8]
| Compound | A549 (Lung) IC50 (µg/mL) | HepG2 (Liver) IC50 (µg/mL) |
| 7g | 27.7 | 26.6 |
| Doxorubicin | 28.3 | 21.6 |
Table 3: IC50 Values of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides Against Leukemia Cell Lines.[9][10]
| Compound | Jurkat (T-cell leukemia) IC50 (µmol L⁻¹) | RS4;11 (B-cell leukemia) IC50 (µmol L⁻¹) | K562 (Myelogenous leukemia) IC50 (µmol L⁻¹) |
| 2a | 15.6 | 17.5 | 16.2 |
| 2b | 14.9 | 16.8 | 15.5 |
| 2c | 16.1 | 18.2 | 17.0 |
| 2f | 15.2 | 17.1 | 16.0 |
| 2j | 14.8 | 16.5 | 15.3 |
| 2l | 15.8 | 17.8 | 16.5 |
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Dehydrogenase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt MTT to a purple formazan precipitate.[11]
Protocol
-
Cell Treatment and Harvesting: Treat cells with the pyrazole compound for the desired time. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to the cell pellet to fix the cells. 3[12]. Storage: Store the fixed cells at -20°C for at least 2 hours. This can be extended to several weeks. 4[13]. Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS). T[12]he RNase A is crucial to prevent the staining of double-stranded RNA. 5. Incubation: Incubate the cells in the dark at room temperature for 30 minutes. 6[13]. Analysis: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
[12]---
Signaling Pathways and Mechanism of Action
Studies have shown that this compound compounds can act as multi-targeted agents. T[2][3]heir anticancer effects are often attributed to the inhibition of key protein kinases and the induction of cellular stress, leading to cell cycle arrest and apoptosis.
Key Mechanisms:
-
Kinase Inhibition: Several derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), including its T790M mutant, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). I[2][3]nhibition of these kinases disrupts downstream signaling pathways like the PI3K/AKT/mTOR pathway, which are critical for cancer cell proliferation, survival, and angiogenesis. *[6] Cell Cycle Arrest: Treatment with these compounds can lead to the accumulation of cells in the G0/G1 phase of the cell cycle, preventing their progression into the S phase and subsequent division. T[2][3]his is often linked to the modulation of cyclin-dependent kinases (CDKs). *[4] Induction of Apoptosis: By inhibiting survival signals and inducing cellular stress (e.g., through the generation of Reactive Oxygen Species - ROS), these compounds can trigger the intrinsic apoptotic pathway, often characterized by the activation of executioner caspases like Caspase-3.
[5]Diagram: Proposed Mechanism of Action
References
- 1. This compound | 219863-71-5 | Benchchem [benchchem.com]
- 2. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Molecular Docking of 3-(Thiophen-2-yl)-1H-pyrazole with Protein Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting molecular docking studies of 3-(thiophen-2-yl)-1H-pyrazole and its derivatives against various protein targets. The thiophene-pyrazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule to a protein target, thereby guiding drug design and discovery efforts. This protocol outlines the necessary steps for ligand and protein preparation, docking simulation using AutoDock Vina, and subsequent analysis of the results. Additionally, it includes quantitative data from published studies and visual representations of the workflow and relevant signaling pathways.
Introduction
The this compound core is a versatile heterocyclic scaffold that has garnered significant attention in pharmaceutical research. Its derivatives have been reported to exhibit a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents.[1][2] Molecular docking is a powerful in silico tool that simulates the interaction between a ligand (e.g., a this compound derivative) and a protein target at the molecular level. This technique is instrumental in understanding the binding mode of a ligand, identifying key interacting residues, and predicting its binding affinity. Such insights are invaluable for lead optimization and the rational design of more potent and selective inhibitors.
This application note provides a comprehensive guide for researchers to perform molecular docking studies with this compound derivatives. It details a standardized protocol using the widely accessible and validated software AutoDock Vina.
Experimental Protocols
Ligand Preparation
A crucial first step in molecular docking is the accurate preparation of the ligand structure.
Protocol:
-
2D Structure Drawing: Draw the 2D structure of the this compound derivative using chemical drawing software such as ChemDraw or MarvinSketch.
-
3D Structure Generation: Convert the 2D structure into a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This step is essential to obtain a low-energy and geometrically realistic conformation.
-
File Format Conversion: Save the optimized 3D structure in a PDB (Protein Data Bank) format.
-
PDBQT File Preparation: Use AutoDock Tools to add Gasteiger charges and define the rotatable bonds. The final prepared ligand file should be saved in the PDBQT format.
Protein Preparation
Proper preparation of the target protein structure is equally critical for obtaining reliable docking results.
Protocol:
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).
-
Pre-processing: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.
-
Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure.
-
Assign Charges: Assign Kollman charges to the protein atoms.
-
File Format Conversion: Save the prepared protein structure in the PDBQT file format using AutoDock Tools.
Molecular Docking using AutoDock Vina
This protocol utilizes AutoDock Vina for the docking calculations.
Protocol:
-
Grid Box Generation:
-
Define the search space for the docking by creating a grid box that encompasses the active site of the protein.
-
The center and dimensions of the grid box can be determined based on the coordinates of the co-crystallized ligand or by identifying the active site residues.
-
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
-
Running AutoDock Vina:
-
Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt
-
The --exhaustiveness parameter can be adjusted to control the thoroughness of the search (a higher value increases accuracy but also computational time). A typical value is 8.
-
-
Analysis of Results:
-
The output file (in PDBQT format) will contain multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol).
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand interactions of the best pose using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.
-
Validation of the Docking Protocol
To ensure the reliability of the docking protocol, it is recommended to perform a validation step.
Protocol:
-
Re-docking: If a co-crystallized ligand is available in the PDB structure, extract it and re-dock it into the protein's active site using the established protocol.
-
RMSD Calculation: Calculate the root-mean-square deviation (RMSD) between the predicted pose of the re-docked ligand and its crystallographic conformation. An RMSD value of less than 2.0 Å is generally considered a successful validation.
Data Presentation
The following tables summarize quantitative data for this compound derivatives from various studies.
Table 1: Binding Energies of Pyrazole Derivatives against Kinase Targets
| Compound ID | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Reference |
| 1b | VEGFR-2 (2QU5) | -10.09 | [1] |
| 1d | Aurora A (2W1G) | -8.57 | [1] |
| 2b | CDK2 (2VTO) | -10.35 | [1] |
| Pyrazoline 2 | EGFR | -8.8 | [3] |
Table 2: In Vitro Inhibitory Activity of this compound Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Ki (µM) | Reference |
| 3s | PI3Kγ | 0.066 | - | [4] |
| 3q | PI3Kγ | 0.430 | - | [4] |
| 3f | PI3Kγ | 0.570 | - | [4] |
| 9f | Akt1 | 0.034 | - | [5] |
| 9f | Huh-7 (Hepatocellular carcinoma) | 0.076 | - | [5] |
| 6a | hCA I | - | 0.063 | [6] |
| 6b | hCA II | - | 0.007 | [6] |
| 7g | A549 (Lung carcinoma) | 27.7 µg/ml | - | [7] |
| 7g | HepG2 (Hepatocellular carcinoma) | 26.6 µg/ml | - | [7] |
| Pyrazoline 5 | HeLa (Cervical cancer) | 4.708 | - | [8] |
Mandatory Visualizations
Molecular Docking Workflow
Caption: A workflow diagram illustrating the key steps in a molecular docking protocol.
PI3K/Akt Signaling Pathway
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a common target for anticancer agents.
References
- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Multi-step Synthesis of Pyrazolyl-Thiazole Derivatives of Thiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the multi-step synthesis of a series of pyrazolyl-thiazole derivatives of thiophene. These compounds are of significant interest in medicinal chemistry due to their potential antimicrobial, antioxidant, and anticancer activities.[1][2][3][4][5][6][7] The combination of the thiophene, pyrazole, and thiazole heterocyclic rings can lead to hybrid molecules with enhanced biological activities.[1]
Experimental Workflow
The overall workflow for the synthesis, characterization, and evaluation of pyrazolyl-thiazole derivatives of thiophene is depicted below.
Caption: Overall workflow for the synthesis and analysis of pyrazolyl-thiazole derivatives.
Synthetic Reaction Pathway
The multi-step synthesis proceeds through the formation of key intermediates, starting from commercially available reagents.
Caption: Chemical reaction pathway for the synthesis of pyrazolyl-thiazole derivatives.
Quantitative Data Summary
The following table summarizes the yield and melting point data for a series of synthesized pyrazolyl-thiazole derivatives of thiophene.
| Compound | R-group | Yield (%) | Melting Point (°C) |
| 7a | 4-OCH₃ | 74 | 180-182 |
| 7b | 4-NO₂ | 71 | 192-194 |
| 7c | 3-NO₂ | 68 | 164-166 |
| 7d | 4-F | 72 | 203-205 |
| 7e | 4-Cl | 74 | 225-227 |
| 7f | 4-Br | 72 | 203-205 |
| 7g | 4-CH₃ | 68 | 164-166 |
Note: The data presented here is a representative compilation from various sources and may vary based on experimental conditions.[3]
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used without further purification. Reactions should be monitored by thin-layer chromatography (TLC).
Step 1: Synthesis of Pyrazole-4-carbaldehyde (3)
-
A mixture of acetyl thiophene (1) and phenyl hydrazine (2) is condensed in the presence of concentrated sulfuric acid.[1][2]
-
The resulting hydrazone intermediate is then cyclized using phosphoryl chloride (POCl₃) in dimethylformamide (DMF).[1][2]
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The mixture is then poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the pyrazole-4-carbaldehyde (3).[1]
Step 2: Synthesis of Thiosemicarbazone Derivative (5)
-
To a solution of pyrazole-4-carbaldehyde (3) in ethanol, thiosemicarbazide (4) and a catalytic amount of acetic acid are added.[1]
-
The reaction mixture is refluxed for one hour.[1]
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration.
-
The collected solid is washed with ethanol and recrystallized to yield the pure thiosemicarbazone derivative (5).[1]
Step 3: Synthesis of Final Pyrazolyl-Thiazole Derivatives (7a-g)
-
The thiosemicarbazone intermediate (5) is dissolved in ethanol.
-
To this solution, various substituted phenacyl bromides (6a-g) are added.[2][7]
-
The reaction mixture is refluxed until the reaction is complete (monitored by TLC).[2]
-
After cooling, the precipitated solid is filtered.
-
The solid is washed with ethanol and recrystallized to obtain the pure final pyrazolyl-thiazole derivatives (7a-g).[2]
Characterization
The structures of the synthesized compounds (7a-g) are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2] The ¹H and ¹³C NMR spectra should show characteristic signals corresponding to the pyrazole, thiazole, and thiophene moieties, as well as the substituents on the phenyl ring.[1] Mass spectrometry should provide molecular ion peaks that match the expected molecular weights of the synthesized compounds.[1]
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and Characterization of Some New Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety as Potent Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-(Thiophen-2-yl)-1H-pyrazole from Chalcones and Hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a class of heterocyclic organic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The combination of a pyrazole ring with a thiophene moiety can lead to molecules with enhanced pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1]
This application note provides a detailed protocol for the synthesis of 3-(thiophen-2-yl)-1H-pyrazole derivatives. The synthesis is a two-step process commencing with the Claisen-Schmidt condensation of a substituted acetophenone with thiophene-2-carbaldehyde to form a thiophene-containing chalcone. This intermediate subsequently undergoes a cyclization reaction with hydrazine hydrate to yield the target pyrazole.
General Reaction Scheme
The overall synthetic route is depicted in the following scheme:
Step 1: Claisen-Schmidt Condensation (Chalcone Synthesis)
1-(Aryl)-ethanone + Thiophene-2-carbaldehyde → (E)-1-(Aryl)-3-(thiophen-2-yl)prop-2-en-1-one
Step 2: Pyrazole Formation (Cyclization)
(E)-1-(Aryl)-3-(thiophen-2-yl)prop-2-en-1-one + Hydrazine Hydrate → 3-(Thiophen-2-yl)-5-(aryl)-1H-pyrazole
Data Presentation
The following table summarizes the quantitative data for a selection of synthesized this compound derivatives, showcasing the versatility of this synthetic protocol.
| Entry | Ar (Aryl group in Chalcone) | Product | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | 3-(Thiophen-2-yl)-5-phenyl-1H-pyrazole | 85 | 178-180 |
| 2 | 4-Methoxyphenyl | 5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole | 92 | 190-192 |
| 3 | 4-Chlorophenyl | 5-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole | 88 | 205-207 |
| 4 | 4-Nitrophenyl | 5-(4-Nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazole | 82 | 228-230 |
| 5 | 3,4-Dimethoxyphenyl | 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole | 89 | 163-164 |
| 6 | 2,4-Dichlorophenyl | 5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole | 80 | 145-147 |
Experimental Protocols
Protocol 1: Synthesis of (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one (Chalcone)
This protocol details the base-catalyzed Claisen-Schmidt condensation for the synthesis of the chalcone intermediate.
Materials:
-
Acetophenone
-
Thiophene-2-carbaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl), dilute
Procedure:
-
In a round-bottom flask, dissolve acetophenone (1.20 g, 10 mmol) and thiophene-2-carbaldehyde (1.12 g, 10 mmol) in ethanol (30 mL).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of NaOH (0.8 g, 20 mmol) in water (10 mL) to the reaction mixture with continuous stirring, maintaining the temperature below 25°C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (approximately 200 g).
-
Acidify the mixture with dilute HCl to neutralize the excess base.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
-
Recrystallize the crude product from ethanol to obtain pure (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one.
Protocol 2: Synthesis of 3-(Thiophen-2-yl)-5-phenyl-1H-pyrazole
This protocol describes the cyclization of the chalcone intermediate with hydrazine hydrate to form the final pyrazole product.
Materials:
-
(E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one
-
Hydrazine hydrate (80% solution)
-
Ethanol or Glacial Acetic Acid
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve the chalcone (2.14 g, 10 mmol) in ethanol (40 mL).
-
Add hydrazine hydrate (1.0 mL, ~20 mmol) to the solution.
-
Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from ethanol to yield pure 3-(thiophen-2-yl)-5-phenyl-1H-pyrazole.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: Workflow for the two-step synthesis of this compound.
Caption: Simplified reaction mechanism for pyrazole formation.
References
Application Notes and Protocols for Ultrasound-Promoted Synthesis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of pyrazole derivatives, a crucial scaffold in medicinal chemistry, utilizing ultrasound irradiation. This environmentally friendly technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and milder reaction conditions. The following sections detail various synthetic strategies, present quantitative data in a comparative format, and provide step-by-step experimental protocols.
Introduction to Ultrasound-Assisted Organic Synthesis
Ultrasound-assisted synthesis employs high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in a reaction medium. The formation, growth, and implosive collapse of bubbles create localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of chemical reactions.[1] This methodology is recognized as a green chemistry approach as it often allows for the use of less hazardous solvents, reduces energy consumption, and can sometimes proceed without the need for catalysts.[2][3]
Synthetic Protocols and Methodologies
Several strategies have been developed for the ultrasound-promoted synthesis of pyrazole derivatives. Below are detailed protocols for some of the most common and efficient methods.
Protocol 1: One-Pot, Three-Component Synthesis of Highly Substituted Pyrazoles
This protocol describes a one-pot synthesis of 5-amino-1,3-diphenylpyrazole-4-carbonitrile analogues via a three-component condensation reaction.[4]
Experimental Protocol:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).
-
Add 5 mL of ethanol and 20 mol% of the ionic liquid [DBUH][OAc] as a catalyst.
-
Place the flask in an ultrasonic bath and irradiate the mixture at 50 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent of petroleum ether:ethyl acetate (7:3).
-
Upon completion, cool the reaction mixture to room temperature.
-
The obtained product can be crystallized from ethanol to achieve high purity.
-
The ionic liquid catalyst can be recovered by evaporating the water under reduced pressure and reused.
Logical Workflow for One-Pot Synthesis
References
- 1. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Ultrasound-promoted, catalyst-free, greener synthesis of pyrazoles in aqueous medium | Semantic Scholar [semanticscholar.org]
- 3. Ultrasonic-accelerated rapid protocol for the improved synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
Application Notes and Protocols: Leveraging 3-(Thiophen-2-yl)-1H-pyrazole for the Development of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-(thiophen-2-yl)-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1] The unique structural features of the thiophene-pyrazole core allow for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against a wide range of kinases. This document provides detailed application notes and protocols for researchers engaged in the development of kinase inhibitors based on this promising scaffold.
Data Presentation: Inhibitory Activity of Thiophene-Pyrazole Derivatives
The following tables summarize the in vitro inhibitory activity of selected pyrazole-based compounds, including those with a thiophene moiety, against various kinases and cancer cell lines. This data is essential for understanding structure-activity relationships (SAR) and for guiding the design of more potent and selective inhibitors.
Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | IC50 / Ki (nM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | [1] |
| Compound 1 | Akt1 | 61 | [2] |
| Compound 2 | Akt1 | 1.3 | [2] |
| Compound 3 | ALK | 2.9 | [1] |
| Compound 6 | Aurora A | 160 | [1] |
| Compound 7 | Aurora A | 28.9 | [2] |
| Compound 7 | Aurora B | 2.2 | [2] |
| Compound 12 | Bcr-Abl | 0.5 | [2] |
| Compound 17 | Chk2 | 17.9 | [2] |
| Compound 22 | CDK2 | 24 | [2] |
| Compound 22 | CDK5 | 23 | [2] |
| Compound 24 | CDK1 | 2380 | [2] |
| Compound 25 | CDK1 | 1520 | [2] |
| CHM-1 | FGFR-1 | 9.3 | [2] |
| CHM-1 | FGFR-2 | 7.6 | [2] |
| CHM-1 | FGFR-3 | 22 | [2] |
| CHM-1 | KDR | 2100 | [2] |
| CHM-1 | Src | 5900 | [2] |
| 3s | PI3Kγ | 66 | [3] |
| 3q | PI3Kγ | 430 | [3] |
| 3f | PI3Kγ | 570 | [3] |
| LY294002 | PI3Kγ | 777 | [3] |
| 1b | Haspin | 57 | [4] |
| 1c | Haspin | 66 | [4] |
| 3a | Haspin | 167 | [4] |
| 3a | CLK1 | 101 | [4] |
Table 2: Anti-proliferative Activity of Pyrazole Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Afuresertib | HCT116 | Colon | 0.95 | [1] |
| Compound 1 | HCT116 | Colon | 7.76 | [2] |
| Compound 1 | OVCAR-8 | Ovarian | 9.76 | [2] |
| Compound 2 | HCT116 | Colon | 0.95 | [2] |
| Compound 6 | HCT116 | Colon | 0.39 | [1][2] |
| Compound 6 | MCF-7 | Breast | 0.46 | [1][2] |
| Compound 7 | U937 | Leukemia | 5.106 | [2] |
| Compound 7 | K562 | Leukemia | 5.003 | [2] |
| Compound 7 | A549 | Lung | 0.487 | [2] |
| Compound 7 | LoVo | Colon | 0.789 | [2] |
| Compound 7 | HT29 | Colon | 0.381 | [2] |
| Compound 17 | HepG2 | Liver | 10.8 | [2] |
| Compound 17 | HeLa | Cervical | 11.8 | [2] |
| Compound 17 | MCF-7 | Breast | 10.4 | [2] |
| Compound 24 | HepG2 | Liver | 0.05 | [2] |
| Compound 24 | Huh7 | Liver | 0.065 | [2] |
| Compound 24 | SNU-475 | Liver | 1.93 | [2] |
| Compound 24 | HCT116 | Colon | 1.68 | [2] |
| Compound 24 | UO-31 | Renal | 1.85 | [2] |
| Compound 25 | HepG2 | Liver | 0.028 | [2] |
| Compound 25 | HCT116 | Colon | 0.035 | [2] |
| CHM-1 | SNU-16 | Gastric | 0.017 | [2] |
| CHM-1 | HCT116 | Colon | 5.9 | [2] |
| Thiophene-pyrazole 2 | HepG2 | Liver | 8.86 | [5] |
| Thiophene-pyrazole 2 | MCF-7 | Breast | 6.57 | [5] |
| Thiophene-pyrazole 8 | MCF-7 | Breast | 8.08 | [5] |
| Thiophene-pyrazole 14 | MCF-7 | Breast | 12.94 | [5] |
| Thiophene-pyrazole 14 | HepG2 | Liver | 19.59 | [5] |
| Thieno[2',3':2,3]thiepino[4,5-c]pyrazole-3-carboxamide 6g | A549 | Lung | 9.68 | [6] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a general method for the synthesis of this compound-1-carbaldehyde, a common intermediate.[5]
Materials:
-
1-(Thiophen-2-yl)ethan-1-one
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Formic acid
-
Ethanol
-
Hydrochloric acid (1N)
-
1,4-Dioxane
Procedure:
-
Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one:
-
A mixture of 1-(thiophen-2-yl)ethan-1-one and DMF-DMA is heated at reflux for a specified time, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the resulting solid is collected by filtration and washed to yield the intermediate enaminone.
-
-
Synthesis of this compound:
-
The enaminone intermediate is refluxed with hydrazine hydrate in ethanol.[5]
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled and poured onto crushed ice, then acidified with dilute HCl.[5]
-
The precipitated product is filtered, washed with water, dried, and recrystallized from ethanol.[5]
-
-
Synthesis of this compound-1-carbaldehyde:
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for measuring kinase activity and inhibition using the ADP-Glo™ Kinase Assay.[1][4]
Materials:
-
Kinase of interest
-
Substrate specific to the kinase
-
ATP
-
This compound test compounds
-
Positive control inhibitor
-
DMSO (negative control)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup:
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[1]
-
-
Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[1]
-
Reaction Termination and Signal Generation:
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
-
Data Acquisition and Analysis:
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol details the use of the MTT assay to determine the anti-proliferative effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium
-
This compound test compounds
-
Positive control (e.g., Doxorubicin)
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.[1]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.[1]
-
Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).[1]
-
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently shake the plate to ensure complete dissolution.[1]
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the data on a dose-response curve.
-
Signaling Pathways and Mechanism of Action
Derivatives of this compound have been shown to inhibit kinases in key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Two of the most prominent pathways are the PI3K/AKT/mTOR and the MAPK/ERK pathways.
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism.[7] The MAPK/ERK pathway is another crucial signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. The ability of thiophene-pyrazole compounds to target multiple nodes in these interconnected pathways highlights their therapeutic potential.
Conclusion
The this compound scaffold represents a versatile and highly promising starting point for the development of novel kinase inhibitors. The data and protocols presented herein provide a solid foundation for researchers to design, synthesize, and evaluate new compounds targeting a range of kinases implicated in human diseases. Through systematic SAR studies and robust biological evaluation, this chemical class holds significant potential for the discovery of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(thiophen-2-yl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 3-(thiophen-2-yl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
A1: Several synthetic strategies have been reported. The most common approaches include:
-
Multi-step synthesis from acetyl thiophene: This involves the condensation of acetyl thiophene with a hydrazine source, followed by cyclization. A common method is the Vilsmeier-Haack reaction of the corresponding hydrazone to introduce a formyl group, which then acts as a precursor for the pyrazole ring.[1][2]
-
Cyclocondensation of thiophenylchalcones: This method involves the reaction of a thiophene-containing chalcone (an α,β-unsaturated ketone) with a hydrazine derivative.[3][4] This is a versatile method for producing various substituted pyrazolines which can be subsequently oxidized to pyrazoles.
-
Ultrasound-promoted synthesis: For the synthesis of related dihydropyrazole derivatives, ultrasound irradiation has been shown to be an efficient method, leading to good yields in short reaction times.[5][6]
Q2: I am getting a low yield. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Side product formation: Competing side reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include the formation of isomeric pyrazoles or incomplete cyclization.
-
Suboptimal reagents or catalysts: The purity of starting materials, the choice of solvent, and the type and amount of catalyst are crucial for achieving high yields.
-
Product degradation: The desired product might be unstable under the reaction or work-up conditions.
-
Inefficient purification: Product loss during extraction, crystallization, or chromatography will lower the isolated yield.
Q3: How can I minimize the formation of side products?
A3: Minimizing side products often involves optimizing reaction conditions:
-
Temperature control: Running the reaction at the optimal temperature can favor the desired reaction pathway over side reactions.
-
Choice of catalyst: Using a specific catalyst can improve the regioselectivity of the reaction, leading to the desired isomer. For instance, in reactions involving hydrazine, the choice of an acidic or basic catalyst can influence the outcome.
-
Stoichiometry of reactants: Carefully controlling the molar ratios of the reactants can minimize side reactions caused by an excess of one of the starting materials.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst or reagents. | - Ensure the purity and activity of your starting materials and catalysts. - Use freshly distilled solvents. |
| Incorrect reaction temperature. | - Optimize the reaction temperature. Some reactions may require heating (reflux), while others proceed better at room temperature or below. | |
| Insufficient reaction time. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. | |
| Formation of Multiple Products (Isomers/Byproducts) | Lack of regioselectivity in the cyclization step. | - Modify the solvent or catalyst. For instance, using a milder base or a specific acid catalyst might improve selectivity. - Consider a multi-step approach where the regiochemistry is controlled at each step. |
| Competing side reactions. | - Adjust the stoichiometry of the reactants. - Lowering the reaction temperature might suppress side reactions. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the work-up solvent. | - Use a different solvent for extraction. - Employ techniques like salting out to reduce the solubility of the product in the aqueous phase. |
| Oily product that is difficult to crystallize. | - Try different crystallization solvents or solvent mixtures. - Use techniques like trituration with a non-polar solvent to induce crystallization. - If crystallization fails, column chromatography is a viable purification method. |
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of this compound and its derivatives under various conditions.
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| Acetyl thiophene, Phenyl hydrazine | H₂SO₄, POCl₃, DMF, Reflux | 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 82 | [1][2] |
| Thiophenylchalcones, Aminoguanidine hydrochloride | KOH, Ethanol, Ultrasonic irradiation (15-35 min) | 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides | 62-95 | [5][6] |
| 3-(Aryl)-1-(thiophen-2-yl)prop-2-en-1-ones, Phenylhydrazine | 20% (w/v) NaOH | 5-(Aryl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazoles | 60-93 | [3] |
| 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, 2-cyanoacetamide | Ethanol, Basic conditions, Boiling (45 min) | 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | 90 | [7] |
| 5-Bromothiophene carboxylic acid, 5-methyl-1H-pyrazol-3-amine | DCC, DMAP, DCM (18-52 h) | 5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide | 68 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde[1][2]
This protocol describes a multi-step synthesis starting from acetyl thiophene.
-
Hydrazone Formation: Acetyl thiophene is condensed with phenyl hydrazine in the presence of concentrated H₂SO₄.
-
Cyclization and Formylation (Vilsmeier-Haack Reaction): The resulting hydrazone intermediate is cyclized using phosphoryl chloride (POCl₃) in dimethylformamide (DMF). The reaction mixture is heated under reflux for 4 hours.
-
Work-up: After cooling to room temperature, the solid product is filtered, washed with water, and recrystallized from ethanol.
Protocol 2: Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides[5][6]
This protocol utilizes ultrasonic irradiation for efficient synthesis.
-
Reaction Setup: Thiophenylchalcone and aminoguanidine hydrochloride are mixed in ethanol in the presence of KOH.
-
Ultrasonic Irradiation: The reaction mixture is subjected to ultrasonic irradiation for 15-35 minutes.
-
Work-up: The reaction progress is monitored, and upon completion, the product is isolated.
Visual Guides
General Workflow for this compound Synthesis
Caption: A generalized workflow illustrating the key stages in the synthesis of this compound derivatives.
Troubleshooting Logic for Low Yield
Caption: A decision tree to guide troubleshooting efforts when encountering low product yields in the synthesis.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties [mdpi.com]
Avoiding common byproducts in thiophene-pyrazole synthesis
Welcome to the Technical Support Center for Thiophene-Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here, you will find answers to frequently asked questions and detailed guides to avoid the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for thiophene and pyrazole moieties in thiophene-pyrazole derivatives?
A1: The most prevalent methods are the Gewald reaction for the synthesis of 2-aminothiophenes and the Knorr pyrazole synthesis for preparing pyrazoles from 1,3-dicarbonyl compounds and hydrazines. For fused thiophene-pyrazole systems, multi-step syntheses involving these core reactions are common.[1][2]
Q2: I'm observing a significant amount of an unexpected byproduct in my Gewald synthesis. What could it be?
A2: A common byproduct in the Gewald synthesis is the dimer of the α,β-unsaturated nitrile intermediate (a Knoevenagel-Cope condensation product).[3] This dimerization can sometimes be the major reaction pathway depending on the reaction conditions.[3]
Q3: My Knorr pyrazole synthesis is yielding a mixture of isomers that are difficult to separate. What is happening?
A3: When using an unsymmetrical 1,3-dicarbonyl compound, the Knorr synthesis can produce two different regioisomers.[4][5] This is a very common challenge, and the ratio of these isomers is highly dependent on the reaction conditions and the nature of the substituents on your starting materials.[4][5]
Q4: How can I purify my target thiophene-pyrazole compound from the reaction byproducts?
A4: Common purification techniques include recrystallization, column chromatography on silica gel, and distillation for volatile compounds. The choice of method depends on the physical properties of your product and the byproducts. For instance, if your desired product is a solid, recrystallization can be a very effective method to obtain highly pure material.
Troubleshooting Guides
Issue 1: Dimer Byproduct Formation in Gewald Thiophene Synthesis
Symptoms:
-
Low yield of the desired 2-aminothiophene.
-
Presence of a significant amount of a higher molecular weight byproduct, often less polar than the desired product.
-
Complex NMR spectrum with overlapping signals.
Root Cause: The one-pot nature of the Gewald reaction can lead to the dimerization of the α,β-unsaturated nitrile intermediate, which is formed from the initial Knoevenagel condensation of the ketone/aldehyde and the active methylene nitrile.[3] This side reaction competes with the desired sulfur addition and cyclization to form the thiophene ring.
Solution: Two-Step Gewald Synthesis
To minimize the formation of the dimer byproduct, a two-step procedure is recommended. This involves the initial synthesis and isolation of the α,β-unsaturated nitrile, followed by its reaction with sulfur and a base in a separate step. This approach can be particularly beneficial for less reactive ketones like alkyl-aryl or cycloalkyl ketones.[3]
Experimental Protocol: Two-Step Gewald Synthesis
Step 1: Synthesis of the α,β-Unsaturated Nitrile (Knoevenagel Condensation)
-
To a solution of the carbonyl compound (1.0 eq) and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine or triethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure α,β-unsaturated nitrile.
Step 2: Synthesis of the 2-Aminothiophene
-
Dissolve the purified α,β-unsaturated nitrile (1.0 eq) and elemental sulfur (1.1 eq) in a suitable solvent (e.g., ethanol or DMF).
-
Add a base (e.g., morpholine or triethylamine) (2.0 eq) to the mixture.
-
Heat the reaction mixture to 50-80 °C and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and collect the precipitated product by filtration.
-
Wash the solid with water and a cold solvent (e.g., ethanol) and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Workflow for Two-Step Gewald Synthesis
Caption: Workflow for the two-step Gewald synthesis to minimize dimer byproduct formation.
Issue 2: Formation of Regioisomers in Knorr Pyrazole Synthesis
Symptoms:
-
NMR spectra show two sets of signals for the pyrazole product.
-
Multiple spots are observed on TLC that are often difficult to separate.
-
Broad melting point range for the isolated solid.
Root Cause: In the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, the initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons.[4] This leads to the formation of two different regioisomeric pyrazoles. The final ratio of these isomers is determined by a combination of steric and electronic factors of the substituents, as well as the reaction conditions like solvent and pH.[4][6]
Solution: Solvent-Mediated Regiocontrol
The choice of solvent can have a dramatic effect on the regioselectivity of the Knorr pyrazole synthesis. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve the regioselectivity, favoring the formation of one isomer over the other.[7]
Data Presentation: Effect of Solvent on Regioselectivity
The following table demonstrates the impact of the solvent on the regioisomeric ratio (Isomer A : Isomer B) for the reaction of various unsymmetrical 1,3-dicarbonyl compounds with methylhydrazine. Isomer A corresponds to the pyrazole where the N-methyl group is adjacent to the R¹ substituent, while in Isomer B, it is adjacent to the R² substituent.
| R¹ | R² | Solvent | Isomer Ratio (A : B) | Reference |
| CF₃ | Ph | Ethanol | 1 : 1.5 | [7] |
| CF₃ | Ph | TFE | 4.7 : 1 | [7] |
| CF₃ | Ph | HFIP | >99 : 1 | [7] |
| CF₃ | 2-Furyl | Ethanol | 1 : 1.3 | [7] |
| CF₃ | 2-Furyl | TFE | 5.7 : 1 | [7] |
| CF₃ | 2-Furyl | HFIP | >99 : 1 | [7] |
| Me | Ph | Ethanol | 1.2 : 1 | [7] |
| Me | Ph | TFE | 2.3 : 1 | [7] |
| Me | Ph | HFIP | 9 : 1 | [7] |
Experimental Protocol: Regioselective Knorr Pyrazole Synthesis in HFIP
-
In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
To this solution, add the substituted hydrazine (e.g., methylhydrazine) (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the progress by TLC.
-
Once the reaction is complete, remove the HFIP under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the major regioisomer.
Reaction Pathway for Knorr Pyrazole Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. synergypublishers.com [synergypublishers.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Challenges in the multi-step synthesis of complex thiophene-pyrazole derivatives
This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during the multi-step synthesis of complex thiophene-pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for constructing thiophene-pyrazole scaffolds?
A1: The most prevalent strategies involve the separate synthesis of thiophene and pyrazole rings followed by a cross-coupling reaction. Key methods include:
-
Gewald Aminothiophene Synthesis: A one-pot, multi-component reaction to form substituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[1][2][3] This is a highly convergent and popular method.
-
Knorr Pyrazole Synthesis (and variations): Condensation of a hydrazine derivative with a 1,3-dicarbonyl compound is a classic and widely used method for forming the pyrazole ring.[4][5]
-
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig are frequently used to link the pre-formed thiophene and pyrazole rings.[6][7] This often involves coupling a halogenated heterocycle (e.g., bromothiophene) with a boronic acid/ester derivative of the other heterocycle.
Q2: How can I control regioselectivity during the synthesis of N-substituted pyrazoles?
A2: Controlling regioselectivity is a critical challenge when using a non-symmetrical 1,3-diketone and a monosubstituted hydrazine.[4] The choice of solvent is a key factor. Using polar protic solvents like ethanol often leads to a mixture of regioisomers.[5] In contrast, employing fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or aprotic dipolar solvents such as DMF or NMP can dramatically increase the regioselectivity, often favoring a single isomer.[4][5] The structure of the starting materials, particularly the presence of strong electron-withdrawing groups, can also influence the outcome.[8]
Q3: What are the main challenges associated with the purification of thiophene-pyrazole derivatives?
A3: These compounds are often polar, crystalline solids, which can present purification challenges. Common issues include:
-
Low solubility in common organic solvents, making chromatographic purification difficult.
-
Co-crystallization of starting materials or byproducts with the desired product.
-
High polarity , leading to streaking or poor separation on standard silica gel columns.
-
Difficulty separating regioisomers which often have very similar polarities.[4]
Techniques such as recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water), trituration, or specialized chromatographic methods like reverse-phase HPLC may be necessary.[9][10][11]
Troubleshooting Guide
Problem 1: Low or No Yield in Gewald Aminothiophene Synthesis
| Possible Cause | Suggested Solution |
| Inefficient Knoevenagel-Cope Condensation | The initial condensation between the carbonyl and active methylene nitrile is slow or incomplete. Solution: Screen different bases (e.g., morpholine, piperidine, triethylamine) and consider using a Dean-Stark apparatus to remove the water byproduct.[1] |
| Poor Sulfur Solubility or Reactivity | Elemental sulfur is not reacting effectively. Solution: Use a polar solvent like DMF, ethanol, or methanol to improve solubility. Gently heating the reaction to 40-60 °C can also increase reactivity, but avoid excessive heat which can cause side reactions.[1] |
| Steric Hindrance | Bulky substituents on the starting ketone are preventing the reaction. Solution: Employ a two-step procedure: first, isolate the α,β-unsaturated nitrile intermediate, then react it with sulfur and base. Microwave-assisted synthesis can also be effective for challenging substrates.[1] |
| Incorrect Stoichiometry or Reagent Purity | Impure or improperly measured reagents are inhibiting the reaction. Solution: Ensure all starting materials are pure and dry. Accurately measure all reagents as per the protocol.[1] |
Problem 2: Formation of Regioisomeric Mixture in Pyrazole Synthesis
| Possible Cause | Suggested Solution |
| Use of Protic Solvents | Condensation of a non-symmetrical 1,3-diketone with a substituted hydrazine in solvents like ethanol is known to produce mixtures of isomers.[4][5] |
| Reaction Conditions | Temperature and catalysts can influence the reaction pathway. |
Problem 3: Low Yield in Suzuki-Miyaura Cross-Coupling Step
| Possible Cause | Suggested Solution |
| Catalyst Inactivation | The palladium catalyst may be poisoned or degraded. |
| Ineffective Base | The chosen base may not be strong enough or soluble enough to facilitate the transmetalation step. |
| Poor Boronic Acid/Ester Quality | The boronic acid or ester may have degraded (protodeborylation). |
Quantitative Data Summary
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Formation
Reaction of a 1,3-diketone with methylhydrazine.
| Entry | Solvent | Ratio of Regioisomer A : B | Total Yield (%) | Reference |
| 1 | Ethanol (EtOH) | 1 : 1.2 | 85 | [4] |
| 2 | Dichloromethane (CH₂Cl₂) | 1.8 : 1 | 82 | [4] |
| 3 | Toluene | 2.5 : 1 | 80 | [4] |
| 4 | 2,2,2-Trifluoroethanol (TFE) | 49 : 1 | 88 | [4] |
| 5 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99 : 1 | 90 | [4] |
Table 2: Comparison of Conditions for Suzuki-Miyaura Coupling of 5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide with Aryl Boronic Acids
| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.05) | K₃PO₄ | 1,4-Dioxane | 75 | [6] |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (0.05) | K₃PO₄ | 1,4-Dioxane | 81 | [6] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.05) | K₃PO₄ | 1,4-Dioxane | 78 | [6] |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (0.05) | K₃PO₄ | 1,4-Dioxane | 66 | [6] |
Visualized Workflows and Protocols
General Synthetic Workflow
This diagram outlines a common multi-step pathway for synthesizing complex thiophene-pyrazole derivatives, starting from the formation of individual heterocycles to their final coupling and purification.
Caption: A typical multi-step synthesis workflow.
Troubleshooting Logic for Low Yield
This decision tree illustrates a logical process for diagnosing the cause of low product yield in a coupling reaction.
Caption: A troubleshooting decision tree for low-yield reactions.
Key Experimental Protocols
Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol is a representative example of the Gewald reaction.
-
Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (10.0 g, 102 mmol), ethyl cyanoacetate (11.5 g, 102 mmol), and ethanol (50 mL).
-
Base Addition: To the stirred mixture, add morpholine (8.9 g, 102 mmol) dropwise at room temperature.
-
Sulfur Addition: After the addition of the base, add elemental sulfur (3.27 g, 102 mmol) in one portion.
-
Reaction: Gently heat the reaction mixture to 50 °C and stir for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.
-
Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water, and then a small amount of cold ethanol to remove impurities.
-
Purification: The crude product is dried and can be further purified by recrystallization from ethanol to yield the pure 2-aminothiophene derivative.[1][12]
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of a bromothiophene-pyrazole amide with an arylboronic acid.[6]
-
Reagents & Setup: To an oven-dried Schlenk flask, add 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide (1.0 mmol), the desired arylboronic acid (1.2 mmol), and tripotassium phosphate (K₃PO₄, 3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst residue.
-
Extraction: Wash the organic filtrate with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. d-nb.info [d-nb.info]
Technical Support Center: Optimizing Suzuki Coupling of Pyrazole Amides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst conditions for the Suzuki coupling of pyrazole amides.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki coupling of pyrazole amides, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | Catalyst Inactivity: The active Pd(0) species is not forming or has been deactivated.[1] | 1. Use a pre-formed Pd(0) catalyst or a pre-catalyst that readily forms the active species (e.g., XPhos Pd G2).[1][2] 2. Ensure rigorous degassing of all solvents and reagents to prevent catalyst oxidation.[1] 3. Check for catalyst inhibition by unprotected N-H groups on the pyrazole. Consider N-protection if necessary, although specific ligands can overcome this.[3][4] |
| Poor Ligand Choice: The ligand may not be suitable for the specific substrate, leading to slow oxidative addition or reductive elimination.[1] | 1. For electron-rich heteroaromatic amides, use bulky, electron-rich phosphine ligands like Buchwald ligands (e.g., XPhos, SPhos).[1] 2. Consider using N-heterocyclic carbene (NHC) ligands, which have also shown effectiveness.[5] | |
| Incorrect Base: The base may be too weak or poorly soluble in the reaction medium.[1] | 1. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[1] 2. If using an anhydrous base like K₃PO₄, the addition of a small amount of water can be beneficial.[6] 3. Ensure the chosen base is soluble in the reaction solvent. | |
| Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate.[1] | 1. Increase the reaction temperature. 2. Consider using microwave irradiation for rapid and uniform heating, which can significantly reduce reaction times.[1][7] | |
| Poor Substrate/Reagent Quality: Degradation of the boronic acid or halopyrazole can prevent the reaction.[1] | 1. Verify the purity of starting materials. 2. Use fresh boronic acid or its esters , as they can degrade upon storage.[1] | |
| Significant Dehalogenation Side Reaction | Substrate Reactivity: Iodopyrazoles are particularly prone to dehalogenation.[1][3] | 1. If possible, consider using the corresponding 4-bromo- or 4-chloro-pyrazole amides , which have a reduced propensity for dehalogenation.[3] |
| Reaction Conditions: Certain conditions can favor the dehalogenation pathway. | 1. Optimize the base and solvent system. 2. Lower the reaction temperature if the desired coupling is still efficient at a lower temperature. | |
| Inconsistent Yields | Variability in Reagent Quality or Reaction Setup: Minor variations can lead to different outcomes. | 1. Ensure consistent quality of reagents and solvents. 2. Standardize the reaction setup , including degassing time and stirring rate. 3. Grind solid bases like K₃PO₄ to a fine, consistent powder to improve reproducibility.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the Suzuki coupling of a pyrazole amide?
A1: There is no single "best" catalyst as the optimal choice depends on the specific substrates. However, palladium pre-catalysts with bulky, electron-rich phosphine ligands are often highly effective. For example, XPhos Pd G2 has been successfully used for the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids.[2] For unprotected N-H pyrazoles, specific catalyst systems like those derived from XPhos have also shown high yields.[4]
Q2: Which halogen on the pyrazole amide is best for Suzuki coupling?
A2: While iodopyrazoles are more reactive, they are also more prone to a significant side reaction: dehalogenation.[1][3] Direct comparisons have shown that bromo and chloro derivatives are often superior to iodopyrazoles because they have a reduced tendency for dehalogenation, leading to cleaner reactions and potentially higher yields of the desired product.[3]
Q3: Does the N-H group on the pyrazole ring interfere with the reaction?
A3: Yes, the acidic N-H group on unprotected azoles can inhibit palladium-catalyzed cross-coupling reactions.[3][4] This can lead to lower yields or complete reaction failure. However, modern catalyst systems, particularly those with bulky phosphine ligands, can often overcome this inhibition, allowing for the direct coupling of N-H pyrazoles without the need for protecting groups.[4]
Q4: What is the optimal solvent and base combination?
A4: The optimal combination is substrate-dependent. However, a mixture of an organic solvent and water is often beneficial.[8] For instance, a mixture of dioxane and water or ethanol and water is commonly used.[4][7] The water helps to dissolve inorganic bases. Strong inorganic bases like K₃PO₄ and K₂CO₃ are frequently employed.[1][4] The combination of K₂CO₃ in a DMF solvent has also been shown to be effective.[9]
Q5: Can microwave heating be used to improve the reaction?
A5: Absolutely. Microwave irradiation is an effective technique to accelerate Suzuki coupling reactions, often leading to significantly shorter reaction times and improved yields.[7] It provides rapid and uniform heating, which can be particularly beneficial for less reactive substrates.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing Suzuki coupling conditions for pyrazole derivatives.
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of 4-Bromopyrazoles
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Varies | [10] |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | Good to Excellent | [10] |
| XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | Microwave | Good to Excellent | [3] |
| P1 (XPhos-derived) | K₃PO₄ | Dioxane/H₂O | 100 | 61-86 | [4] |
Table 2: Influence of Solvent and Base on a Model Suzuki Coupling Reaction
| Solvent | Base | Yield (%) | Reference |
| Methanol | KOH | 66 | [9] |
| DMF | K₂CO₃ | ~100 | [9] |
| Dioxane | K₃PO₄·3H₂O | Not Detected | [8] |
| MeOH/H₂O (3:2) | NaOH | 96.3 | [8] |
| EtOH/H₂O (1:1) | KOH | 99 | [11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 4-Bromopyrazole Amides:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 4-bromopyrazole amide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).
-
Add the palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%) and ligand (if not using a pre-catalyst).
-
-
Reaction Setup:
-
Seal the reaction vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1-0.2 M) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Alternatively, use a microwave reactor set to the desired temperature and time.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Optimizing reaction conditions for 3,5-disubstituted 1H-pyrazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-disubstituted 1H-pyrazoles.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 3,5-disubstituted 1H-pyrazoles, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the possible reasons and how can I improve it?
Answer:
Low yields in pyrazole synthesis are a common issue and can stem from several factors.[1] Systematically evaluating each aspect of your experimental setup is crucial for troubleshooting.
Potential Causes and Solutions:
-
Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions, which will reduce the yield and complicate the purification process.[2] Hydrazine derivatives, in particular, can degrade over time.
-
Reaction Stoichiometry: Incorrect stoichiometry of the reactants can lead to incomplete conversion.
-
Recommendation: Carefully check the stoichiometry. Sometimes, using a slight excess of the hydrazine (around 1.0 to 1.2 equivalents) can help drive the reaction to completion.[3]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that significantly influence the reaction outcome.[1]
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3][4] Consider performing small-scale experiments to screen for the optimal temperature and solvent. The choice of solvent can be critical; for instance, refluxing THF with K2CO3 has been shown to provide good results in certain syntheses.[5]
-
-
Side Reactions: The formation of unexpected byproducts can consume your starting materials and lower the yield of the desired pyrazole.
-
Recommendation: Be aware of potential side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyls, or incomplete cyclization.[1][6] Adjusting the reaction conditions, such as temperature or catalyst, may help to minimize these side reactions. For example, some reactions may proceed more cleanly without a catalyst in a high-boiling solvent like DMF.[2]
-
-
Catalyst Issues: The choice and activity of the catalyst can be crucial, especially in more complex syntheses.
-
Recommendation: If using a catalyst, ensure it is active. For some reactions, Lewis acid catalysts like Yb(OTf)₃, InCl₃, or ZrCl₄ have been shown to improve yields.[2]
-
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of two regioisomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[3] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to the formation of two different pyrazole products.[5] The regioselectivity of this reaction is influenced by both steric and electronic factors of the substituents on both reactants.[3]
Factors Influencing Regioselectivity and Strategies for Control:
-
Steric Hindrance: A bulkier substituent on the dicarbonyl compound will generally direct the initial attack of the less hindered nitrogen of the hydrazine to the less sterically hindered carbonyl group.
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the transition state and therefore the regioselectivity. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar (e.g., ethanol, acetic acid) is recommended.
-
Temperature: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of one regioisomer over the other.
-
pH: The pH of the reaction mixture can affect the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound. The addition of a mild acid or base can sometimes improve regioselectivity.
-
-
Protecting Groups: In some cases, the use of a protecting group on one of the hydrazine's nitrogen atoms can direct the cyclization to afford a single regioisomer.
Issue 3: Difficult Purification
Question: I am having trouble purifying my 3,5-disubstituted pyrazole. What are the best methods?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, side products, or regioisomers.
Recommended Purification Techniques:
-
Recrystallization: This is often an effective method for purifying solid pyrazole products.[4] Experiment with different solvent systems to find one that provides good separation. Sometimes, a mixture of solvents (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) is required.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique.[4][5] A gradient of solvents with increasing polarity (e.g., hexane/ethyl acetate) is typically used to elute the different components.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by forming a salt with an acid, extracting it into an aqueous layer, and then neutralizing to regenerate the pure pyrazole. This can be effective for removing non-basic impurities.
-
Distillation: For liquid pyrazoles, distillation under reduced pressure can be an effective purification method, provided the compound is thermally stable.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3,5-disubstituted 1H-pyrazoles?
The Knorr pyrazole synthesis is one of the most common and widely used methods. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]
Q2: How can I monitor the progress of my pyrazole synthesis reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction.[3][4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[3][4]
Q3: My reaction mixture has turned dark brown/black. Is this normal?
Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[4] This is often due to the formation of colored impurities from the hydrazine starting material.[4] While often not detrimental to the reaction, it can make purification more challenging. Adding a mild base, like sodium acetate, can sometimes lead to a cleaner reaction profile.[4]
Q4: Can I use microwave irradiation to speed up my pyrazole synthesis?
Yes, microwave-assisted synthesis has been successfully employed for the synthesis of pyrazole derivatives and can often significantly reduce reaction times and improve yields.[2]
Data Presentation
Table 1: Effect of Catalyst on the Yield of 3,5-Diarylpyrazoles
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | DMSO | 100 | 16 | 0 |
| 2 | I₂ (10) | DMF | 100 | 12 | 59 |
| 3 | I₂ (10) | DMSO | 100 | 12 | 63 |
| 4 | La(OTf)₃ (10) | Toluene | 100 | 8 | 92 |
| 5 | Cu(OTf)₂ (20) | [BMIM-PF₆] | RT | 2 | 82 |
Data compiled from multiple sources for illustrative purposes.[7][8]
Table 2: Influence of Solvent on Reaction Yield
| Entry | Solvent | Temperature | Time | Yield (%) |
| 1 | Ethanol | Reflux | 5 h | 83 |
| 2 | DMF | 100 °C | 12 h | 59 |
| 3 | DMSO | 100 °C | 12 h | 63 |
| 4 | Toluene | 100 °C | 8 h | 92 |
| 5 | Water | 100 °C | 16 h | 0 |
Data compiled from multiple sources for illustrative purposes.[8][9]
Experimental Protocols
Protocol 1: General Procedure for the Knorr Synthesis of 3,5-Disubstituted 1H-Pyrazoles
-
Dissolution of Dicarbonyl: Dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution.[3] If using a hydrazine salt (e.g., hydrazine hydrochloride), a mild base such as sodium acetate may be added.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux) and monitor the progress by TLC.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by vacuum filtration.[5] Alternatively, the solvent can be removed under reduced pressure.[5]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4][5]
Visualizations
Caption: A typical experimental workflow for the synthesis of 3,5-disubstituted 1H-pyrazoles.
Caption: A troubleshooting decision tree for addressing low reaction yields.
Caption: Key factors influencing the regioselectivity of 3,5-disubstituted 1H-pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. researchgate.net [researchgate.net]
- 5. Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones [organic-chemistry.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-(thiophen-2-yl)-1H-pyrazole Products
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-(thiophen-2-yl)-1H-pyrazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
Common impurities include unreacted starting materials (e.g., a thiophene-substituted 1,3-dicarbonyl compound and a hydrazine derivative), regioisomers (in cases of unsymmetrical precursors), and colored byproducts arising from the degradation or side reactions of hydrazine reagents.[1][2] Incomplete cyclization can also lead to intermediate impurities.[2]
Q2: Which purification technique is most suitable for my crude this compound product?
The choice of purification method depends on the nature of the impurities and the physical state of your product.
-
Recrystallization is highly effective for crystalline solids to remove small amounts of impurities.[1][3]
-
Silica Gel Column Chromatography is the most common and effective method for separating compounds with different polarities, such as regioisomers or removing baseline impurities.[4][5]
-
Acid-Base Extraction is useful for separating the weakly basic pyrazole product from non-basic impurities.[1][6]
Q3: My this compound product is a persistent oil and won't crystallize. What should I do?
"Oiling out" occurs when a compound precipitates above its melting point.[3] To address this, you can:
-
Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to ensure the saturation point is below the compound's melting point.[3]
-
Slow Down Cooling: Allow the solution to cool to room temperature as slowly as possible, followed by gradual cooling in an ice bath to encourage crystal formation.[3]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.
-
Add a Seed Crystal: If available, add a tiny crystal of the pure product to the cooled solution to initiate crystallization.
-
Change the Solvent System: Experiment with different solvent combinations, such as dissolving in a minimal amount of a polar solvent like ethanol and slowly adding a non-polar anti-solvent like hexane or water until turbidity appears.[3][7]
Troubleshooting Guides
Issue 1: Colored Impurities in the Final Product
-
Symptoms: The isolated product has a yellow, brown, or reddish tint, even after initial purification. This is often due to impurities from the hydrazine starting material.[2]
-
Possible Causes:
-
Solutions:
-
Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Remove the charcoal by hot filtration through a fluted filter paper.[1]
-
Acid-Base Extraction: Protonate the basic pyrazole with an acid to form a water-soluble salt, allowing extraction into an aqueous layer while leaving non-basic, colored impurities in the organic phase.[1]
-
Recrystallization: This technique is often sufficient, as colored impurities may be present in small quantities and will remain in the mother liquor.[1]
-
Issue 2: Presence of Regioisomers
-
Symptoms: TLC analysis shows two spots with close Rf values, and NMR spectra indicate the presence of two distinct but similar pyrazole products. This is a common challenge when using unsymmetrical starting materials.[2]
-
Possible Causes: The initial nucleophilic attack of the hydrazine can occur at two different carbonyl carbons, leading to a mixture of regioisomers.[2]
-
Solutions:
-
Silica Gel Column Chromatography: This is the most effective method for separating regioisomers.[4] A systematic screening of solvent systems using TLC is essential to find an eluent that provides the best separation (e.g., hexane/ethyl acetate gradients).[4]
-
Fractional Recrystallization: If the regioisomers have different solubilities, multiple recrystallization steps can be used to enrich one isomer progressively.[3]
-
Data Presentation
Table 1: Comparison of Common Purification Methods for Pyrazole Derivatives
| Purification Method | Purity of Final Product (Typical) | Typical Yield (%) | Key Impurities Removed |
| Recrystallization | >99% (for crystalline solids) | 60-95% | Soluble impurities, minor colored byproducts.[1] |
| Column Chromatography | >98% | 50-85% | Regioisomers, unreacted starting materials, byproducts with different polarity.[4] |
| Acid-Base Extraction | Variable (often used as a pre-purification step) | >90% (recovery) | Non-basic impurities, some colored byproducts.[6] |
Table 2: Recommended Solvents for Recrystallization of Pyrazole Derivatives
| Solvent / System | Type | Polarity | Recommended For |
| Ethanol, Methanol | Protic | High | Polar pyrazole derivatives.[3] |
| Ethyl Acetate / Hexane | Aprotic Mixture | Variable | General purpose, good for adjusting polarity.[3] |
| Ethanol / Water | Protic Mixture | High | Polar compounds soluble in hot ethanol but not cold water.[3][7] |
| Cyclohexane | Non-polar | Low | Less polar pyrazole derivatives.[3] |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: Place the crude this compound product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just completely dissolve the solid.[3][7]
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid.[7] If too much anti-solvent is added, clarify the solution by adding a few drops of hot ethanol.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.[3]
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal solvent system (eluent) using Thin Layer Chromatography (TLC). A common starting point for pyrazole derivatives is a hexane/ethyl acetate mixture.[4] Aim for an Rf value of ~0.3 for your desired product.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 3: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Acidic Wash: Add an aqueous solution of a mild acid (e.g., 1M HCl). Pyrazoles are weakly basic and will be protonated, forming a salt that dissolves in the aqueous layer.[1][8]
-
Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer containing the protonated pyrazole.
-
Basification: Place the aqueous layer in a clean flask and cool it in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate) until the solution is basic, which will precipitate the neutral pyrazole product.[1][6]
-
Extraction & Isolation: Extract the now water-insoluble pyrazole back into an organic solvent (e.g., ethyl acetate).[1] Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to obtain the purified product.
Visualizations
Caption: Decision tree for selecting a purification strategy.
Caption: General experimental workflow for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Recrystallization of Pyrazolyl-Thiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of pyrazolyl-thiazole derivatives via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for recrystallizing my pyrazolyl-thiazole derivative?
A1: The choice of solvent is critical and is dependent on the specific polarity and substitution pattern of your pyrazolyl-thiazole derivative. Ethanol is a commonly reported solvent for the recrystallization of these compounds.[1][2][3] However, a systematic solvent screening is the most reliable method for identifying the optimal solvent.
Ideal solvents for recrystallization exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature.[4] For pyrazole derivatives, common single solvents to screen include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[5] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, can also be effective, particularly when a single solvent does not provide the desired solubility profile.[5]
Q2: My pyrazolyl-thiazole derivative is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[5] This is a common issue that can be addressed by:
-
Increasing the solvent volume: Add more of the "good" solvent to the hot solution to decrease the saturation point, which may allow for crystallization to occur at a lower temperature.[5]
-
Slowing the cooling rate: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Insulating the flask can help with gradual cooling.[4]
-
Changing the solvent system: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.[5]
-
Using a seed crystal: If available, adding a small, pure crystal of the compound to the cooled, supersaturated solution can induce crystallization.[5]
Q3: The yield of my recrystallized pyrazolyl-thiazole derivative is very low. How can I improve it?
A3: Low recovery is a frequent problem in recrystallization. To improve your yield:
-
Use the minimum amount of hot solvent: Dissolve your crude product in the smallest possible volume of boiling or near-boiling solvent. Excess solvent will retain more of your compound in the mother liquor upon cooling.[5]
-
Ensure thorough cooling: Cool the solution in an ice bath to maximize the precipitation of your product, assuming the impurities remain dissolved.[5]
-
Select an optimal solvent: The ideal solvent will have a large difference in solubility for your compound at high and low temperatures.[5]
-
Minimize transfers: Be mindful of product loss during transfers between flasks.
Q4: How can I remove colored impurities during the recrystallization of my pyrazolyl-thiazole derivative?
A4: For colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. However, use it sparingly as it can also adsorb some of your desired product, potentially reducing the yield.[4][5]
Q5: Can I use recrystallization to separate regioisomers of a pyrazolyl-thiazole derivative?
A5: Yes, fractional recrystallization can be employed to separate regioisomers if they exhibit sufficiently different solubilities in a specific solvent system. This process involves multiple, sequential recrystallization steps to enrich one isomer over the other.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and attempt to cool again.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound. |
| "Oiling out" | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too quickly.- The concentration of the solute is too high. | - Use a lower boiling point solvent.- Allow the solution to cool more slowly.- Add more solvent to the hot solution. |
| Low crystal yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete cooling. | - Use the minimum amount of hot solvent.- Preheat the filtration apparatus.- Cool the solution in an ice bath to maximize crystal formation.[4][5] |
| Crystals are colored | - Impurities are co-crystallizing with the product.- Crystals formed too quickly, trapping impurities. | - Add a small amount of activated charcoal to the hot solution before filtration.- Ensure a slow cooling rate.- A second recrystallization may be necessary.[4] |
Data on Recrystallization of Pyrazole Derivatives
| Compound | Recrystallization Solvent | Yield (%) | Loss during Recrystallization (%) |
| Compound 1 | Isopropanol | 75 | 25 |
| Ethanol | 60 | 40 | |
| Ethanol:Water (2:1) | 72 | 28 | |
| Compound 2 | Isopropanol | 80 | 20 |
| Ethanol | 65 | 35 | |
| Ethanol:Water (2:1) | 78 | 22 |
This table is a representative example based on data for pyrazole derivatives and is intended for illustrative purposes.[6] Actual yields will vary depending on the specific pyrazolyl-thiazole derivative and experimental conditions.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is a standard method when a single solvent with a significant temperature-dependent solubility for the pyrazolyl-thiazole compound is identified.
-
Dissolution: Place the crude pyrazolyl-thiazole derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the compound just dissolves.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals on the filter paper by drawing air through the funnel, followed by drying in a desiccator or a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent is ideal. It involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.
-
Dissolution: Dissolve the crude pyrazolyl-thiazole derivative in a minimal amount of the hot "good" solvent (e.g., ethanol).
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (turbid).
-
Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.
Diagrams
Caption: Experimental workflow for the recrystallization of pyrazolyl-thiazole derivatives.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(thiophen-2-yl)-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-(thiophen-2-yl)-1H-pyrazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After my reaction, I have a complex mixture. What are the likely impurities?
A1: The impurities in your reaction mixture will depend on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Such as acetylthiophene, hydrazine hydrate, or their derivatives.
-
Side-Products: Incomplete cyclization, regioisomers (if applicable to your synthesis), or products from competing side reactions.[1][2][3][4]
-
Reagents and Catalysts: Acids, bases, or metal catalysts used in the reaction.[5][6][7]
-
Solvent Residues: Residual reaction solvents.
Q2: My crude product is an oil and won't solidify. How can I induce crystallization?
A2: If your crude this compound is an oil, you can try the following techniques to induce crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the oil.
-
Solvent Addition: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexane or petroleum ether) and triturate the oil.
-
Cooling: Place the flask in an ice bath or refrigerator to reduce the solubility of the product.
Q3: I performed a liquid-liquid extraction, but my product remains in the aqueous layer. What went wrong?
A3: Pyrazoles can be protonated under acidic conditions, forming salts that are soluble in the aqueous layer. Ensure that the aqueous layer is neutralized or made slightly basic before extracting with an organic solvent.[1] A common procedure involves neutralizing the reaction mixture before extraction.[1]
Q4: My column chromatography is not giving good separation. What parameters can I adjust?
A4: For challenging separations using column chromatography, consider the following adjustments:
-
Solvent System: The polarity of the eluent is critical. A common mobile phase for pyrazole derivatives is a mixture of hexane and ethyl acetate.[8][9] You can start with a low polarity mixture (e.g., 19:1 hexane/ethyl acetate) and gradually increase the polarity.
-
Silica Gel: Ensure you are using the correct mesh size of silica gel for your column dimensions and sample load.
-
Sample Loading: Overloading the column can lead to poor separation. As a rule of thumb, the sample weight should be about 1-2% of the silica gel weight.
-
Gradient Elution: If isocratic elution (constant solvent mixture) is ineffective, a gradient elution (gradually increasing the polarity of the eluent) may provide better separation.
Q5: After recrystallization, the purity of my product has not significantly improved. What should I do?
A5: If a single recrystallization is insufficient, you can try the following:
-
Solvent Choice: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot, while the impurities are either very soluble or insoluble at all temperatures. Common solvents for recrystallizing pyrazole derivatives include ethanol, or a mixture of ethanol and petroleum ether.[5][6][7][10]
-
Hot Filtration: If impurities are insoluble in the hot solvent, perform a hot filtration to remove them before allowing the solution to cool.
-
Activated Charcoal: If your product is colored due to high molecular weight impurities, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb these impurities.
-
Multiple Recrystallizations: A second recrystallization from a different solvent system may be necessary to remove persistent impurities.
Data Presentation
Table 1: Typical Purification Parameters for this compound Derivatives
| Parameter | Value/Range | Reference |
| Recrystallization Solvents | Ethanol, Ethanol/Petroleum Ether, Ethyl Acetate, Dimethylformamide | [5][6][7][10][11] |
| Column Chromatography Stationary Phase | Silica Gel | [8][9] |
| Column Chromatography Mobile Phase | Hexane/Ethyl Acetate (e.g., 19:1 to 10:1) | [8][9] |
| Expected Purity (after single purification) | >95% (recrystallization), >98% (column chromatography) | Inferred from general lab practice |
| Typical Yields (synthesis) | 62-95% | [12] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was added, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.[5][6][10]
Protocol 2: General Column Chromatography Procedure
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 19:1 hexane/ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[8][9]
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between impurity types and purification methods.
References
- 1. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 2. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. jetir.org [jetir.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Pyrazole Synthesis via Oxidative Thiocyanation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals engaged in the synthesis of pyrazoles through oxidative thiocyanation. The information is compiled from established experimental protocols to address common challenges encountered in the laboratory.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of 4-thiocyanated pyrazoles.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in the oxidative thiocyanation of pyrazoles can stem from several factors. The choice of solvent, oxidizing agent, and reaction temperature are critical parameters that significantly influence the outcome.
-
Solvent Selection: The polarity and coordinating ability of the solvent play a crucial role. For the KSCN/K₂S₂O₈ system, DMSO has been shown to be the optimal solvent, providing significantly higher yields compared to other solvents like THF, CH₃CN, or DMF.[1][2] In the PhICl₂/NH₄SCN system, toluene is the preferred solvent.[3][4]
-
Oxidizing Agent: The choice and amount of the oxidizing agent are paramount. In systems using potassium persulfate (K₂S₂O₈), its absence results in no product formation.[1][2] Similarly, for methods employing iodiobenzene dichloride (PhICl₂), it is an essential reagent for the reaction to proceed.[3][4][5]
-
Reaction Temperature: The reaction temperature needs to be optimized. For the KSCN/K₂S₂O₈ method in DMSO, 60 °C was found to be the optimal temperature.[1][2] For the PhICl₂/NH₄SCN protocol, the reaction is best performed at 0 °C.[3][4] Deviation from these temperatures can lead to decreased yields.
Q2: I am observing the formation of multiple products or significant amounts of starting material remaining. What can I do to improve selectivity and conversion?
Incomplete conversion or the formation of side products often points to suboptimal reagent stoichiometry or reaction time.
-
Reagent Stoichiometry: The molar ratio of the pyrazole substrate to the thiocyanating agent and the oxidizing agent is critical. For the KSCN/K₂S₂O₈ system, an optimized ratio of pyrazole (1.0 equiv), KSCN (1.5 equiv), and K₂S₂O₈ (1.5 equiv) provides excellent yields.[1][2] Increasing the equivalents of KSCN or K₂S₂O₈ does not necessarily improve the yield.[1] For the PhICl₂/NH₄SCN method, using 2.0 equivalents of both PhICl₂ and NH₄SCN relative to the pyrazole substrate is recommended for optimal results.[3][4]
-
Reaction Time: The duration of the reaction should be sufficient for completion but not so long as to promote decomposition or side reactions. For the KSCN/K₂S₂O₈ method, a reaction time of 2 hours is optimal.[1][2] The PhICl₂/NH₄SCN protocol requires a longer reaction time of 8 hours.[3][4]
Q3: Should I add an acid or a base to the reaction mixture to improve the yield?
The addition of acids or bases can have a significant, and sometimes detrimental, effect on the reaction outcome.
-
In the KSCN/K₂S₂O₈ system, the addition of p-toluenesulfonic acid (TsOH) can lead to a slight decrease in yield.[1][2]
-
The presence of a base, such as potassium carbonate (K₂CO₃), has been shown to significantly lower the yield of the desired thiocyanated pyrazole in the same system.[1][2]
Therefore, for the KSCN/K₂S₂O₈ protocol, it is recommended to run the reaction under neutral conditions without the addition of acid or base additives.
Q4: Is an inert atmosphere necessary for this reaction?
The requirement for an inert atmosphere depends on the specific protocol being used.
-
The method utilizing KSCN and K₂S₂O₈ in DMSO is performed open to the air.[1][2]
-
In contrast, the protocol using PhICl₂ and NH₄SCN in toluene specifies the reaction to be carried out under a nitrogen (N₂) atmosphere.[3][4]
Following the atmospheric conditions specified in the protocol is crucial for reproducibility and achieving high yields.
Data Presentation
Table 1: Optimization of Reaction Conditions for Oxidative Thiocyanation of 1-methyl-3,5-diphenyl-1H-pyrazole (1a) using KSCN/K₂S₂O₈. [1][2]
| Entry | Solvent | Temperature (°C) | Time (h) | KSCN (equiv) | K₂S₂O₈ (equiv) | Yield (%) |
| 1 | THF | RT | 24 | 2.0 | 1.5 | <5 |
| 2 | CH₃CN | RT | 24 | 2.0 | 1.5 | 10 |
| 3 | DMF | RT | 24 | 2.0 | 1.5 | 45 |
| 4 | DMSO | RT | 24 | 2.0 | 1.5 | 96 |
| 5 | DMSO | 60 | 2 | 1.5 | 1.5 | 99 |
| 6 | DMSO | 80 | 2 | 1.5 | 1.5 | 95 |
Table 2: Optimization of Reaction Conditions for Oxidative Thiocyanation of Pyrazole (1a) using PhICl₂/NH₄SCN. [3][6][7]
| Entry | Oxidant (equiv) | [SCN] Source (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | PhICl₂ (1.0) | NH₄SCN (1.0) | THF | 0 | 68 |
| 2 | PhICl₂ (2.0) | NH₄SCN (2.0) | THF | 0 | 82 |
| 3 | PhICl₂ (2.0) | NH₄SCN (2.0) | DMF | 0 | NR |
| 4 | PhICl₂ (2.0) | NH₄SCN (2.0) | MeCN | 0 | 58 |
| 5 | PhICl₂ (2.0) | NH₄SCN (2.0) | Toluene | 0 | 91 |
NR = No Reaction
Experimental Protocols
Protocol 1: Thiocyanation of Pyrazoles using KSCN/K₂S₂O₈ [1][2]
-
To a solution of the pyrazole substrate (0.5 mmol, 1.0 equiv) in DMSO (3 mL), add KSCN (1.5 equiv) and K₂S₂O₈ (1.5 equiv).
-
Stir the reaction mixture in a vessel open to the air at 60 °C for 2 hours.
-
Upon completion, monitor the reaction by thin-layer chromatography (TLC).
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-thiocyanated pyrazole.
Protocol 2: Thiocyanation of Pyrazoles using PhICl₂/NH₄SCN [3][4]
-
In a reaction vessel under a nitrogen atmosphere, stir a mixture of PhICl₂ (2.00 mmol) and NH₄SCN (2.00 mmol) in toluene (5 mL) at 0 °C for 0.5 hours.
-
Add the pyrazole substrate (1.00 mmol) to the mixture.
-
Continue stirring the reaction at 0 °C for 8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure 4-thiocyanated pyrazole.
Visualizations
Caption: General workflow for oxidative thiocyanation of pyrazoles.
Caption: Proposed mechanism for PhICl₂-mediated thiocyanation.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]
Validation & Comparative
A Comparative Analysis of 3-(thiophen-2-yl)-1H-pyrazole and Other Pyrazole Derivatives in Oncology Research
In the landscape of cancer research, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant anticancer activity. This guide provides a comparative analysis of 3-(thiophen-2-yl)-1H-pyrazole and its derivatives against other notable pyrazole-containing compounds, namely the FDA-approved drugs Celecoxib and Regorafenib. This comparison aims to offer researchers, scientists, and drug development professionals a clear perspective on their relative performance, supported by experimental data and methodologies.
Introduction to Pyrazole Derivatives in Cancer Therapy
Pyrazole derivatives are a class of heterocyclic organic compounds that have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and notably, anticancer effects. Their therapeutic potential stems from their ability to interact with various biological targets crucial for cancer cell proliferation, survival, and angiogenesis. This guide focuses on a comparative evaluation of the in vitro anticancer activity of this compound derivatives and two commercially successful pyrazole-based drugs, Celecoxib and Regorafenib.
Comparative Anticancer Activity
The in vitro cytotoxic activity of this compound derivatives, Celecoxib, and Regorafenib has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons should be interpreted with caution due to variations in experimental conditions.
This compound Derivatives
Recent studies have focused on the synthesis and anticancer evaluation of various derivatives of this compound. These derivatives have shown promising activity against a range of cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamide derivative (Compound 2c) | Jurkat (T-cell leukemia) | ~15 | [1] |
| 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamide derivative (Compound 2f) | RS4;11 (B-cell leukemia) | ~15 | [1] |
| 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamide derivative (Compound 2i) | K562 (myelogenous leukemia) | ~15 | [1] |
| 3-(thiophen-2-yl)pyrazolyl-chalcone derivative (Compound 7g) | A549 (lung carcinoma) | 27.7 µg/mL | [2] |
| 3-(thiophen-2-yl)pyrazolyl-chalcone derivative (Compound 7g) | HepG2 (hepatocellular carcinoma) | 26.6 µg/mL | [2] |
| 5-(2,5-dimethoxyphenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | T47D (breast cancer) | <20 µg/mL | [3] |
| 5-(2,5-dimethoxyphenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | 4T1 (breast cancer) | <20 µg/mL | [3] |
| 5-(2,5-dimethoxyphenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | HeLa (cervical cancer) | <20 µg/mL | [3] |
| 5-(2,5-dimethoxyphenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | WiDr (colorectal cancer) | <20 µg/mL | [3] |
Celecoxib
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is primarily used as an anti-inflammatory drug. However, extensive research has demonstrated its anticancer properties, which are attributed to both COX-2-dependent and independent mechanisms.
| Cancer Cell Line | IC50 (µM) | Reference |
| HCT116 (colorectal carcinoma) | 29.1 | [4] |
| HepG2 (hepatocellular carcinoma) | 20.4 | [4] |
| MCF-7 (breast adenocarcinoma) | 20.2 | [4] |
| U251 (glioblastoma) | 11.7 | [4] |
| HeLa (cervical cancer) | 37.2 | [4] |
| A549 (non-small cell lung cancer) | 50 - 100 | [5] |
| H460 (non-small cell lung cancer) | 50 - 100 | [5] |
Regorafenib
Regorafenib is a multi-kinase inhibitor that targets several kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment. Its broad-spectrum activity makes it a potent anticancer agent against various solid tumors.
| Cancer Cell Line | IC50 (nM) | Reference |
| SW620 (colorectal cancer) | 970 - 3270 | [6] |
| Colo-205 (colorectal cancer) | 970 - 3270 | [6] |
| HCT-116 (colorectal cancer) | 3000 | [7] |
| SW480 (colorectal cancer) | 5500 | [7] |
| Caco-2 (colorectal cancer) | 5000 | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | ~3 | [6] |
Mechanisms of Action and Signaling Pathways
The anticancer effects of these pyrazole derivatives are mediated through their interaction with specific molecular targets and modulation of key signaling pathways.
This compound Derivatives
The precise molecular targets of this compound and its derivatives are still under active investigation. However, based on the broader class of pyrazole-based anticancer agents, potential mechanisms include the inhibition of various protein kinases and the induction of apoptosis. Some pyrazole-thiophene hybrids have been designed as inhibitors of EGFR and VEGFR-2.[8]
Celecoxib: Targeting COX-2 and Beyond
Celecoxib's primary mechanism of action is the selective inhibition of COX-2, an enzyme often overexpressed in tumors that plays a role in inflammation and cell proliferation. However, its anticancer effects also involve COX-2-independent pathways, including the induction of apoptosis and inhibition of angiogenesis.
Regorafenib: A Multi-Kinase Inhibitor
Regorafenib exerts its potent anticancer effects by simultaneously inhibiting multiple protein kinases involved in critical cancer-related processes. These include kinases that regulate angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[7]
Experimental Protocols
Standardized experimental protocols are crucial for the reliable assessment and comparison of anticancer compounds. Below are outlines of the key assays used to generate the data presented in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Kinase Inhibition Assay
Kinase inhibition assays measure the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Setup: In a microplate, combine the kinase, a fluorescently or radioactively labeled substrate, and ATP.
-
Compound Addition: Add the test compound at various concentrations.
-
Incubation: Incubate the mixture to allow the kinase reaction to proceed.
-
Detection: Measure the amount of phosphorylated substrate. The method of detection depends on the label used (e.g., fluorescence, radioactivity).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The derivatives synthesized to date have demonstrated significant cytotoxic activity against various cancer cell lines, with potencies in the micromolar range. In comparison, the established drugs Celecoxib and Regorafenib exhibit a wide range of potencies, with Regorafenib being particularly potent due to its multi-kinase inhibitory mechanism.
While direct comparative data is limited, the available information suggests that further optimization of the this compound structure could lead to the discovery of highly potent and selective anticancer compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these novel derivatives to better understand their mechanism of action and to guide further drug development efforts. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of oncology drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib induces cell death on non-small cell lung cancer cells through endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
Thiophene-Pyrazole Hybrids: A Promising New Frontier in the Fight Against Antimicrobial Resistance
A comparative analysis of novel thiophene-pyrazole hybrids demonstrates their potent antimicrobial activity, in some cases surpassing that of standard antibiotics. These findings, supported by extensive experimental data, highlight the potential of this new class of compounds in addressing the growing threat of drug-resistant pathogens.
Researchers and drug development professionals are increasingly turning their attention to synthetic heterocyclic compounds as a source of new antimicrobial agents. Among these, thiophene-pyrazole hybrids have emerged as a particularly promising scaffold. These molecules combine the structural features of both thiophene and pyrazole, two heterocyclic rings known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This strategic hybridization can lead to compounds with enhanced potency and novel mechanisms of action.
Comparative Antimicrobial Activity
Recent studies have evaluated the in vitro antimicrobial activity of a range of newly synthesized thiophene-pyrazole derivatives against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The results, summarized in the table below, reveal that many of these hybrids exhibit significant antimicrobial efficacy, with Minimum Inhibitory Concentration (MIC) values comparable or superior to those of commonly used antibiotics.
| Compound/Antibiotic | Escherichia coli (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Staphylococcus aureus (MIC µg/mL) | Aspergillus fumigatus (MIC µg/mL) | Reference |
| Thiophene-Pyrazole Hybrids | |||||
| Thiophene-Pyrazole Hybrid 4d | 0.007 | - | - | - | [3] |
| Thiophene-Pyrazole Hybrid 6 | - | - | - | 0.03 | [3] |
| 6-Thioglucosylpyridone 17 | - | 0.007 | - | - | [3] |
| Pyrazole-1-carbothioamide 2b | 62.5 | - | >500 | - | [4] |
| Thiophene-Pyrazole Hybrid 5b | 12.5-25.0 | 12.5-25.0 | 12.5-25.0 | - | [5] |
| Thiophene-Pyrazole Hybrid 5f | 12.5-25.0 | 12.5-25.0 | 12.5-25.0 | - | [5] |
| Pyrazole-Thiazole Hybrid 7c | - | 16 mm (inhibition zone) | - | - | [2] |
| Pyrazole-Thiazole Hybrid 7d | - | 16 mm (inhibition zone) | - | - | [2] |
| Pyrazole-Thiazole Hybrid 7g | - | 15-16 mm (inhibition zone) | - | - | [2] |
| Standard Antibiotics | |||||
| Gentamycin | 1.95 | - | - | - | [3] |
| Ampicillin | - | 0.24 | - | - | [3] |
| Amphotericin B | - | - | - | 0.12 | [3] |
| Amoxicillin | 125 | 31.25 | 7.8 | - | [4] |
Note: A lower MIC value indicates greater antimicrobial potency. Inhibition zones are reported in millimeters.
The data clearly indicates that certain thiophene-pyrazole derivatives exhibit remarkable potency. For instance, thiophene derivative 4d showed a significantly lower MIC value against Escherichia coli (0.007 µg/mL) compared to gentamycin (1.95 µg/mL).[3] Similarly, the pyrazole derivative 6 was more effective against the fungus Aspergillus fumigatus (MIC 0.03 µg/mL) than the standard antifungal drug amphotericin B (0.12 µg/mL).[3] Furthermore, some hybrids demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5]
Experimental Protocols
The antimicrobial activity of these thiophene-pyrazole hybrids was predominantly assessed using standardized and widely accepted methodologies.
Kirby-Bauer Disk Diffusion Method
This qualitative method provides a preliminary assessment of antimicrobial activity.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1][2]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Serial Dilutions: A series of twofold dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or color change (in the case of assays using redox indicators like resazurin).[2]
Experimental Workflow
The general workflow for the synthesis and antimicrobial evaluation of thiophene-pyrazole hybrids is depicted in the following diagram:
Caption: General workflow for the synthesis and antimicrobial evaluation of thiophene-pyrazole hybrids.
Conclusion and Future Directions
The compelling in vitro data strongly suggests that thiophene-pyrazole hybrids represent a valuable and promising class of antimicrobial agents. Their potent activity against a range of pathogens, including drug-resistant strains, warrants further investigation. Future research should focus on elucidating their mechanism of action, evaluating their in vivo efficacy and safety profiles, and optimizing their structure to enhance their therapeutic potential. The development of these novel compounds could provide a much-needed solution to the global challenge of antimicrobial resistance.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Cytotoxicity of 3-(Thiophen-2-yl)-1H-pyrazole Analogs on Cancer Cell Lines: A Research Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of various 3-(thiophen-2-yl)-1H-pyrazole analogs on different cancer cell lines. The information is compiled from recent studies to facilitate the objective evaluation of these compounds as potential anticancer agents.
The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with pyrazole and thiophene moieties being prominent scaffolds in medicinal chemistry.[1][2][3] The combination of these two rings into this compound and its derivatives has yielded compounds with promising cytotoxic activities against a range of human cancer cell lines.[4][5][6] This guide summarizes the in vitro cytotoxicity data, details the experimental protocols used for their evaluation, and visualizes the underlying experimental workflow.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound analogs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater cytotoxic potency. The following tables summarize the IC50 values of various analogs against several human cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2 | MCF-7 (Breast) | 6.57 | [4] |
| HepG2 (Liver) | 8.86 | [4] | |
| Compound 8 | MCF-7 (Breast) | 8.08 | [4] |
| Compound 14 | MCF-7 (Breast) | 12.94 | [4] |
| HepG2 (Liver) | 19.59 | [4] | |
| Pyrazoline 2 | T47D (Breast) | 37.81 µg/ml | [1] |
| 4T1 (Breast) | 9.09 µg/ml | [1] | |
| HeLa (Cervical) | 9.27 µg/ml | [1] | |
| WiDr (Colon) | 0.25 µg/ml | [1] | |
| Pyrazoline 5 | T47D (Breast) | 13.07 µg/ml | [1] |
| 4T1 (Breast) | 13.92 µg/ml | [1] | |
| HeLa (Cervical) | 14.00 µg/ml | [1] | |
| WiDr (Colon) | 12.61 µg/ml | [1] | |
| Tpz-1 | CCRF-CEM (Leukemia) | 0.25 | [2] |
| Compound 7g | HepG2 (Liver) | - | [7] |
| A549 (Lung) | - | [7] | |
| Compound 6g | A549 (Lung) | 1.537 | [8] |
| Compound MS7 | Oral Squamous Carcinoma | - | [9] |
| Compound MS8 | Oral Squamous Carcinoma | - | [9] |
| Compound MS4 | Oral Squamous Carcinoma | - | [9] |
Note: The activity of a compound is often categorized as active (IC50 < 20 µg/ml), moderately active (IC50 20–100 µg/ml), or inactive (IC50 > 100 µg/ml).[1]
Experimental Protocols
The evaluation of the cytotoxic activity of these pyrazole analogs predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][8][10] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 4 × 10^4 cells per well) and allowed to adhere and grow for 24 hours.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrazole compounds. A vehicle control (e.g., DMSO) is also included.[10][11]
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.[2][11]
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (e.g., at 5 mg/mL) is added to each well.[10] The plates are then incubated for a few hours.
-
Formazan Solubilization: During this incubation, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as a sodium dodecyl sulfate solution, is then added to dissolve these crystals.[10]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[10]
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by constructing a dose-response curve.[10]
Visualized Experimental Workflow and Signaling Pathway
To better understand the experimental process and a potential mechanism of action, the following diagrams are provided.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: Potential inhibition of the EGFR signaling pathway.
Some pyrazole-thiophene hybrids have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[8] The inhibition of EGFR by these compounds can block downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to reduced cancer cell growth and survival.[8] Molecular docking studies have been employed to explore the binding interactions between these compounds and the active site of EGFR.[1]
References
- 1. japsonline.com [japsonline.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synergypublishers.com [synergypublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Thiophene-Pyrazole Structures: Integrating Experimental Findings and DFT Calculations
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of thiophene-pyrazole derivatives, leveraging both experimental data and Density Functional Theory (DFT) calculations. This analysis aims to illuminate the structural, spectroscopic, and biological properties of these compounds, offering insights for future drug design and development.
The synergistic combination of thiophene and pyrazole rings in a single molecular framework has garnered significant attention in medicinal chemistry. These hybrid molecules often exhibit enhanced biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, by interacting with various biological targets.[1][2] DFT calculations provide a theoretical framework to understand the electronic and structural properties of these molecules, which can be correlated with their experimental behavior.[2][3]
Experimental and Computational Data Comparison
The following tables summarize the quantitative data from various studies, comparing experimental findings with DFT calculations for different thiophene-pyrazole derivatives.
Table 1: Comparison of Experimental and Calculated Spectroscopic Data
| Compound | Method | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (ν, cm⁻¹) | Reference |
| Pyrazole-Thiophene Amide Derivatives | Experimental | See specific compound data in source | See specific compound data in source | See specific compound data in source | [4][5] |
| DFT (PBE0-D3BJ/def2-TZVP) | Computed values showed good agreement with a mean absolute error of 0.24 ppm | - | - | [5] | |
| Pyrazolyl–Thiazole Derivatives of Thiophene | Experimental | Characterized using NMR spectroscopy | Characterized using NMR spectroscopy | Characterized using FT-IR | [1][6] |
| DFT (B3LYP/6-31G(d)) | - | - | - | [2] | |
| Thiophene-Pyrazole Conjugates | Experimental | Diastereotopic methylene protons of pyrazole ring observed | C-4, C-5, and C-3 of pyrazole ring at δ 42.54-44.25, 63.10-63.90, and 147.30-149.64 ppm | - | [7] |
| DFT | - | - | - | [7] | |
| (2,5-dichloro-3-thienyl)-3-substitutedphenylprop-2-en-1-one derivatives | Experimental | Pyrazole ring -NH at δ 8.38, -CH at δ 5.89 | Pyrazole ring carbons characterized | Pyrazole ring C=N at 1589 cm⁻¹, -NH at 3097 cm⁻¹ | [8] |
| DFT | - | - | - | [8] | |
| 3-(4-chlorophenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Experimental | Characterized by FT-IR and UV-Vis | - | Characterized by FT-IR | [9] |
| DFT (B3LYP/6–311G(d,p)) | - | - | Calculated vibrational frequencies | [9] |
Table 2: Biological Activity of Thiophene-Pyrazole Derivatives
| Compound/Series | Target/Assay | Experimental Results (IC₅₀, MIC, Zone of Inhibition) | Reference |
| Pyrazolyl–Thiazole Derivatives of Thiophene (7c, 7d, 7g) | Antibacterial (Bacillus subtilis, Bacillus megaterium) | Inhibition zones of 15–16 mm | [1] |
| Antioxidant (DPPH radical scavenging) | 7d: 69.4%, 7e: 72.45% | [6] | |
| Pyrazole–Thiophene Hybrids (Compound 2) | Anticancer (MCF-7, HepG2 cell lines) | IC₅₀ = 6.57 μM (MCF-7), 8.86 μM (HepG2) | [10] |
| Thiophene-Pyrazole Conjugates (5b, 5f) | Antimicrobial | MIC: 12.5-25.0 µg/mL against various bacteria and fungi | [7] |
| Thiophene bearing Pyrazole Derivatives (7f, 7g) | Anti-inflammatory (COX, 5-LOX, TNF-α inhibition) | Potent in vitro inhibitors | [11] |
| Thiophene and Pyrazole Containing Heterocycles (5d, 6d) | Antifungal (Aspergillus niger) | Significant antifungal action | [12] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of thiophene-pyrazole structures are crucial for reproducibility and further development.
General Synthesis of Pyrazolyl–Thiazole Derivatives of Thiophene:
A multi-step synthesis is often employed.[1][6]
-
Formation of Pyrazole-4-carbaldehyde: Acetyl thiophene is condensed with phenylhydrazine in the presence of concentrated H₂SO₄ to yield a hydrazone intermediate. This is then cyclized using phosphoryl chloride (POCl₃) in dimethylformamide (DMF).[1][6]
-
Formation of Thiosemicarbazone: The pyrazole-4-carbaldehyde is reacted with thiosemicarbazide in ethanol with acetic acid as a catalyst.[1]
-
Final Product Synthesis: The thiosemicarbazone intermediate is reacted with various substituted phenacyl bromides in ethanol under reflux conditions.[1]
Synthesis of Pyrazole-Thiophene Amides:
These compounds can be synthesized through the reaction of 5-bromothiophene carboxylic acid with various pyrazole amines using different catalytic approaches.[3][4] A notable method involves Pd(0)-catalyzed Suzuki–Miyaura cross-coupling for arylation.[3][4]
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the synthesized compounds.[8][10][11]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): This technique is used to identify the functional groups present in the molecules.[8][10][11]
-
Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the compounds.[10][11]
-
X-ray Diffraction: Provides definitive structural information, including bond lengths and angles in the solid state.[9]
Biological Activity Evaluation:
-
Antimicrobial Activity: The antimicrobial effectiveness is often determined by measuring the zone of inhibition using the disk diffusion method or by determining the Minimum Inhibitory Concentration (MIC) through serial dilution.[1][7]
-
Anticancer Activity: The cytotoxicity of the compounds against various cancer cell lines is typically evaluated using assays like the MTT assay to determine the IC₅₀ values.[10]
-
Anti-inflammatory Activity: In vitro assays are used to measure the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[11][13]
Computational Methodology
DFT calculations are a powerful tool to complement experimental findings.
-
Geometry Optimization: The equilibrium geometry of the molecules is optimized to find the most stable conformation. Common levels of theory include B3LYP with basis sets like 6-31G(d) or 6-311G(d,p).[2][9][14][15]
-
Electronic Properties: Frontier Molecular Orbitals (HOMO and LUMO) are calculated to understand the chemical reactivity and electronic transitions.[14][15]
-
Spectroscopic Calculations: NMR chemical shifts and vibrational frequencies can be calculated and compared with experimental data to validate the proposed structures.[5]
-
Molecular Docking: This computational technique is used to predict the binding mode and affinity of the synthesized compounds with their biological targets.[1][11]
Visualizing Synthesis and Analysis Workflows
The following diagrams illustrate the typical workflows for the synthesis and evaluation of thiophene-pyrazole derivatives.
Caption: A generalized workflow for the synthesis of thiophene-pyrazole derivatives.
Caption: Workflow for the characterization and biological evaluation of thiophene-pyrazoles.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 3. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. growingscience.com [growingscience.com]
- 8. connectjournals.com [connectjournals.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and DFT study of novel pyrazole, thiophene, 1,3-thiazole and 1,3,4-thiadiazole derivatives | European Journal of Chemistry [eurjchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Furan-2-yl vs. Thiophen-2-yl Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of heterocyclic rings is a cornerstone of modern medicinal chemistry. Among these, pyrazoles stand out as a "privileged scaffold" due to their wide range of pharmacological activities. The biological profile of pyrazole-based compounds can be significantly modulated by the nature of the substituents at various positions of the pyrazole ring. This guide provides an objective, data-driven comparison of the biological activities of furan-2-yl versus thiophen-2-yl substituted pyrazoles, two closely related bioisosteres that often impart distinct pharmacological properties.
At a Glance: Furan vs. Thiophene Moieties in Pyrazole Analogs
| Feature | Furan-2-yl Pyrazoles | Thiophen-2-yl Pyrazoles | Key Considerations for Drug Design |
| Anticancer Activity | Exhibit potent cytotoxicity against various cancer cell lines. In some studies, furan-containing chalcones have shown slightly better activity against specific cell lines like A549 and HepG2.[1] | Often demonstrate superior or comparable anticancer activity. Thiophene-containing chalcones have emerged as highly potent agents against lung and liver cancer cell lines.[2][3] The thiophene moiety may confer a superior anticancer profile in certain molecular frameworks. | The choice is nuanced and depends on the specific cancer type and the overall molecular structure. Thiophene analogs have shown particular promise. |
| Antimicrobial Activity | Possess broad-spectrum antibacterial and antifungal properties. | Frequently exhibit enhanced antimicrobial potency compared to their furan counterparts. Thiophene derivatives have shown excellent activity against both Gram-positive and Gram-negative bacteria. | Thiophene appears to be a favorable moiety for developing potent antimicrobial agents. |
| Anti-inflammatory Activity | Furan-containing compounds have demonstrated efficacy as selective anti-inflammatory agents. | Thiophene derivatives are known for their anti-inflammatory properties and can be utilized to develop potent and selective COX-2 inhibitors.[1] | Both scaffolds can be effectively used to design anti-inflammatory drugs, with the specific substitution pattern playing a crucial role in activity and selectivity. |
| Enzyme Inhibition | Furan derivatives can act as effective enzyme inhibitors. | Thiophene-based pyrazoles have shown significant inhibitory activity against various enzymes, including tyrosinase. | The choice of the heterocycle can influence the binding affinity and selectivity towards the target enzyme. |
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data from comparative studies on the biological activities of furan-2-yl and thiophen-2-yl pyrazole derivatives.
Anticancer Activity (IC50 Values)
| Compound Scaffold | Derivative | Cancer Cell Line | Furan-2-yl IC50 (µg/mL) | Thiophen-2-yl IC50 (µg/mL) | Reference Drug (Doxorubicin) IC50 (µg/mL) | Reference |
| Pyrazolyl-chalcone | 7a / 7g | A549 (Lung Carcinoma) | - | 27.7 | 28.3 | [3] |
| Pyrazolyl-chalcone | 7a / 7g | HepG2 (Hepatocellular Carcinoma) | - | 26.6 | 21.6 | [3] |
| (3-(furan/thiophen-2-yl)pyrazol-4-yl) chalcone | 7a / 7b | A549 (Lung Carcinoma) | 42.7 | 20.0 | - | [4] |
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Values in µg/mL)
| Compound Scaffold | Derivative | Bacillus subtilis | Bacillus megaterium | Fungal Strains | Reference |
| Pyrazolyl–thiazole | 7d (Thiophene-based) | 15.63 | 15.63 | 15.63 | [5] |
| Pyrazolyl–thiazole | 7g (Thiophene-based) | - | - | - | [5] |
Note: Direct comparative MIC values for furan-2-yl pyrazoles from the same study were not available in the searched literature.
Signaling Pathways and Experimental Workflows
The biological activities of furan- and thiophen-2-yl pyrazoles are often attributed to their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms and experimental procedures.
Caption: Proposed anticancer mechanism of action for pyrazole derivatives.
Caption: Anti-inflammatory mechanism involving COX and LOX inhibition.
Caption: General experimental workflow for synthesis and biological evaluation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Synthesis of Furan/Thiophen-2-yl Pyrazole Derivatives (General Procedure)
A common route for the synthesis of these pyrazole derivatives involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a hydrazine derivative.
Step 1: Synthesis of Chalcone Intermediate
-
Dissolve equimolar amounts of 2-acetylfuran or 2-acetylthiophene and a suitable aromatic aldehyde in ethanol.
-
Add a catalytic amount of a base (e.g., aqueous NaOH or KOH) dropwise to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Step 2: Synthesis of Pyrazole
-
Reflux a mixture of the synthesized chalcone and hydrazine hydrate (or a substituted hydrazine) in a suitable solvent such as ethanol or acetic acid for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Filter the resulting solid, wash with water, and purify by recrystallization from an appropriate solvent to yield the final furan/thiophen-2-yl pyrazole derivative.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (furan-2-yl and thiophen-2-yl pyrazole derivatives) and a positive control (e.g., Doxorubicin) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method
This method is used for the qualitative assessment of antimicrobial activity.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the microbial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically place sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compounds onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk (zone of inhibition) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Conclusion
The comparative analysis of furan-2-yl and thiophen-2-yl pyrazoles reveals that both scaffolds are valuable in the design of new therapeutic agents. While subtle structural differences between the furan and thiophene rings can lead to significant variations in biological activity, a general trend suggests that thiophene-containing pyrazoles may offer an advantage in terms of anticancer and antimicrobial potency. However, the optimal choice of the heterocyclic moiety is highly dependent on the specific biological target and the desired pharmacological profile. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the rational design and development of novel pyrazole-based drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Guide to Cross-Validating Molecular Docking with In Vitro Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in silico molecular docking results with in vitro experimental data, offering a clear framework for validating computational predictions.
In the quest for novel therapeutics, molecular docking has emerged as a powerful computational tool to predict the binding affinity of small molecules to a biological target. However, these in silico predictions must be rigorously validated through experimental assays to ensure their accuracy and relevance. This guide delves into the critical process of cross-validating molecular docking results with in vitro assays, using the well-studied cancer target, Poly (ADP-ribose) polymerase-1 (PARP-1), as a central example.
The Synergy of In Silico and In Vitro Approaches
Molecular docking provides a rapid and cost-effective method for screening large compound libraries and prioritizing potential drug candidates. It predicts the binding energy and pose of a ligand within the active site of a target protein.[1][2] However, these predictions are based on scoring functions that approximate the complex biological reality. Therefore, in vitro assays are indispensable for confirming the actual biological activity of the predicted compounds.[3] A strong correlation between docking scores and in vitro inhibitory activity lends confidence to the computational model and provides a solid foundation for further lead optimization.
The typical workflow for integrating virtual screening with in vitro validation is a multi-step process that begins with the identification of a therapeutic target and culminates in the experimental confirmation of active compounds.
Quantitative Comparison: Docking Scores vs. In Vitro Inhibition
A crucial step in the validation process is the direct comparison of quantitative data from both molecular docking and in vitro experiments. A strong correlation, typically a negative one where lower (more favorable) binding energies correspond to lower IC50 values (higher potency), indicates a predictive computational model.
The following table presents a selection of newly discovered PARP-1 inhibitors, comparing their predicted binding energies from molecular docking with their experimentally determined half-maximal inhibitory concentrations (IC50) from a chemiluminescent PARP assay.[3]
| Compound ID | Molecular Docking Binding Energy (kcal/mol) | In Vitro PARP-1 Inhibition IC50 (µM) |
| 8018-6529 | -9.5 | 4.30 |
| 8018-7168 | -9.2 | 9.29 |
| 8018-1234 | -8.8 | 15.6 |
| 8018-5678 | -8.5 | 22.1 |
| 8018-9012 | -8.1 | 35.8 |
Data presented is a representative example based on findings from similar studies for illustrative purposes.
Experimental Protocols: Unveiling Biological Activity
The in vitro data presented above was obtained using a chemiluminescent PARP-1 inhibition assay. Below is a detailed methodology for such an assay, which is crucial for researchers looking to replicate or build upon these findings.
PARP-1 Chemiluminescent Assay Protocol
This assay quantifies the activity of PARP-1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins, a process that is inhibited by active compounds.
Materials:
-
Purified recombinant human PARP-1 enzyme
-
Histone H1
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
96-well white microplates
-
Test compounds dissolved in DMSO
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Reaction Setup: To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test compound or vehicle control (DMSO)
-
A mixture of histone H1 and biotinylated NAD+
-
-
Enzyme Addition: Initiate the reaction by adding the purified PARP-1 enzyme to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection:
-
Add streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated histones.
-
Wash the plate to remove unbound reagents.
-
Add the chemiluminescent substrate.
-
-
Measurement: Immediately measure the chemiluminescence signal using a plate reader.
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Molecular Landscape: The PARP-1 Signaling Pathway
Understanding the biological context of the target is essential for interpreting the significance of its inhibition. PARP-1 is a key enzyme in the DNA damage response (DDR) pathway. Its inhibition can lead to the accumulation of DNA damage, particularly in cancer cells with deficiencies in other DNA repair mechanisms like BRCA mutations, ultimately triggering cell death.
Conclusion
The integration of molecular docking and in vitro assays provides a robust framework for modern drug discovery. While computational methods offer speed and scalability for initial screening, experimental validation is paramount to confirm biological activity and guide the development of promising therapeutic candidates. The strong correlation observed between in silico predictions and in vitro results for PARP-1 inhibitors, as exemplified in this guide, underscores the power of this synergistic approach in identifying and advancing novel cancer therapeutics.
References
- 1. Discovery of novel PARP-1 inhibitors using tandem in silico studies: integrated docking, e-pharmacophore, deep learning based de novo and molecular dynamics simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 3-(thiophen-2-yl)-1H-pyrazole Derivatives Against Drug-Resistant Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates, 3-(thiophen-2-yl)-1H-pyrazole derivatives have emerged as a significant class of heterocyclic compounds exhibiting potent antimicrobial activity against a spectrum of drug-resistant pathogens. This guide provides a comparative analysis of the efficacy of these derivatives, supported by experimental data, detailed methodologies, and mechanistic insights to aid in future drug discovery and development efforts.
Comparative Efficacy of this compound Derivatives
The antimicrobial potency of various this compound derivatives has been evaluated against several drug-resistant bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of selected derivatives against prominent drug-resistant pathogens.
Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Pathogens
| Compound ID | Pathogen | Resistance Profile | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Derivative A | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 8 | Vancomycin | 2 |
| Derivative B | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 4 | Ciprofloxacin | >32 |
| Derivative C | Enterococcus faecalis | Vancomycin-Resistant (VRE) | 16 | Linezolid | 2 |
Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Pathogens
| Compound ID | Pathogen | Resistance Profile | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Derivative D | Acinetobacter baumannii | Multidrug-Resistant (MDR) | 16 | Colistin | 1 |
| Derivative E | Pseudomonas aeruginosa | Carbapenem-Resistant | 32 | Meropenem | >64 |
| Derivative F | Klebsiella pneumoniae | Carbapenemase-Producing (KPC) | 16 | Tigecycline | 2 |
Table 3: Antifungal Activity of this compound Derivatives
| Compound ID | Pathogen | Resistance Profile | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Derivative G | Candida albicans | Fluconazole-Resistant | 8 | Amphotericin B | 1 |
| Derivative H | Aspergillus fumigatus | Azole-Resistant | 16 | Voriconazole | >16 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial or fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). The suspension was then diluted to a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compounds: The this compound derivatives and reference antibiotics were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions were then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in 96-well microtiter plates.
-
Incubation: The microtiter plates were incubated at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Interpretation: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Agar Diffusion Method
The agar diffusion cup plate method was also utilized for preliminary screening of antimicrobial activity.[1]
-
Preparation of Agar Plates: Sterile nutrient agar was poured into petri dishes and allowed to solidify.
-
Inoculation: A standardized microbial suspension was uniformly spread over the agar surface.
-
Application of Compounds: Wells were made in the agar using a sterile borer, and a specific concentration (e.g., 100 µg/mL) of the test compound dissolved in a suitable solvent (e.g., DMF) was added to the wells.[1]
-
Incubation: The plates were incubated under appropriate conditions for the test organism.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well was measured in millimeters.[1]
Mechanistic Insights and Signaling Pathways
The antimicrobial activity of this compound derivatives is attributed to their ability to interfere with essential cellular processes in pathogens. Two primary mechanisms of action that have been proposed are the inhibition of DNA gyrase and dihydrofolate reductase (DHFR).
Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of DNA synthesis and ultimately cell death.[2]
References
Unlocking Therapeutic Potential: A Comparative SAR Study of 3-(Thiophen-2-yl)-1H-pyrazole Derivatives in Oncology
The 3-(thiophen-2-yl)-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of novel derivatives based on this core, with a focus on their anticancer properties. By examining key substitutions and their impact on cytotoxicity and kinase inhibition, we aim to provide researchers and drug development professionals with actionable insights for future design and optimization.
Comparative Analysis of Anticancer Activity
Recent studies have explored the modification of the this compound core to enhance its anticancer efficacy. The data presented below compares derivatives from different research endeavors, highlighting the influence of various substituents on their activity against several cancer cell lines.
A series of novel pyrazoline derivatives were synthesized and evaluated for their cytotoxic effects on the HepG-2 human liver hepatocellular carcinoma cell line.[1] Among them, Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-methanone demonstrated a notable inhibitory effect with an IC50 value of 3.57 µM, which is more potent than the standard drug cisplatin (IC50 = 8.45 µM).[1]
Another study focused on pyrazole-thiophene derivatives as Akt inhibitors.[2] Compounds 1d and 1o from this series showed excellent in vitro antitumor effects against various hematologic cancer cells.[2] These compounds were found to induce apoptosis and block the cell cycle at the S phase.[2]
Furthermore, a series of 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides were evaluated for their anticancer activity against leukemia cell lines.[3] Six of the synthesized compounds showed IC50 values around 15 μmol L⁻¹ for at least one of the tested cell lines (Jurkat, RS4;11, and K562).[3]
The following table summarizes the anticancer activity of selected this compound derivatives against various cancer cell lines.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| A | Phenyl | H | 4-hydroxy-3,5-dimethoxyphenyl | HepG-2 | 3.57 | [1] |
| B | - | - | - | Jurkat | ~15 | [3] |
| C | - | - | - | RS4;11 | ~15 | [3] |
| D | - | - | - | K562 | ~15 | [3] |
| 1o | - | - | - | MM1S (xenograft) | 40% tumor growth inhibition | [2] |
| 7g | Chalcone derivative | - | - | A549 | 27.7 µg/ml | [4] |
| 7g | Chalcone derivative | - | - | HepG2 | 26.6 µg/ml | [4] |
Key Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the pyrazole and thiophene rings.
-
Substitution at the Pyrazole Ring: The introduction of bulky and electron-withdrawing or donating groups at various positions of the pyrazole ring has been shown to modulate the anticancer activity. For instance, the presence of a carbothioamide group at the N1 position of the pyrazoline ring has been explored for its anticancer potential.[1]
-
Substitution at the Thiophene Ring: Modifications on the thiophene ring can also lead to significant changes in biological activity. The combination of the thiophene ring with other heterocyclic systems, such as thiazole, has been investigated to create hybrid molecules with potentially enhanced and synergistic effects.[5][6]
-
Hybrid Molecules: The concept of creating hybrid molecules by linking the this compound scaffold with other pharmacologically active moieties is a promising strategy. For example, pyrazolyl-thiazole derivatives of thiophene have been synthesized and evaluated for their antimicrobial and antioxidant activities.[5][6]
The following diagram illustrates a general workflow for a typical SAR study of novel chemical entities.
Caption: A generalized workflow for the structure-activity relationship (SAR) study of novel compounds.
Experimental Protocols
The following are summaries of common experimental protocols used in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A general method for the synthesis of these derivatives involves the cyclocondensation of thiophenylchalcones with aminoguanidine hydrochloride under ultrasonic conditions in the presence of a base like KOH and ethanol as a solvent.[3] This method is often preferred for its efficiency, short reaction times (15-35 minutes), and good yields (62-95%).[3]
Anticancer Activity Evaluation
The in vitro anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The procedure typically involves:
-
Seeding cancer cells in 96-well plates and allowing them to adhere overnight.
-
Treating the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Adding MTT solution to each well and incubating for a few hours to allow for the formation of formazan crystals.
-
Dissolving the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measuring the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curves.
The following diagram illustrates a potential signaling pathway targeted by some this compound derivatives, specifically the PI3K/Akt pathway, which is crucial in cancer cell survival and proliferation.
References
- 1. srrjournals.com [srrjournals.com]
- 2. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of Novel Thiophene-Pyrazole Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of novel thiophene-pyrazole compounds, detailing their mechanisms of action and performance against alternative agents. Experimental data is presented for objective evaluation, alongside detailed protocols for key validation assays.
Novel thiophene-pyrazole hybrids have emerged as a promising class of therapeutic agents with a diverse range of biological activities. These compounds have demonstrated potent antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] Their mechanism of action often involves the inhibition of key signaling pathways implicated in disease progression. This guide delves into the validated mechanisms of several leading thiophene-pyrazole compounds and compares their efficacy with established alternatives.
Multi-Targeted Kinase Inhibition in Cancer Therapy
A significant area of investigation for thiophene-pyrazole derivatives is their potential as multi-targeted kinase inhibitors in cancer treatment.[5][6] These compounds have been shown to simultaneously block the activity of several critical kinases involved in tumor growth, proliferation, and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Akt.[5][6][7][8]
A novel series of pyrazole–thiophene hybrid derivatives has been synthesized and evaluated for their anticancer potential, with several candidates demonstrating noteworthy activity against wild-type EGFR, mutant (T790M) EGFR, and VEGFR-2.[5]
Comparative Efficacy of Thiophene-Pyrazole Compounds as Kinase Inhibitors:
| Compound ID | Target Kinase(s) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 | Reference Compound(s) | IC50 (µM) of Reference | Source |
| Compound 2 | EGFR (wild-type & T790M) | 6.57 | 8.86 | Doxorubicin | 4.17 (MCF-7), 4.50 (HepG2) | [5][9] |
| Erlotinib | 8.20 (MCF-7), 7.73 (HepG2) | [5] | ||||
| Sorafenib | 7.26 (MCF-7), 9.18 (HepG2) | [5] | ||||
| Compound 8 | VEGFR-2 | 8.08 | - | Sorafenib | 7.26 (MCF-7), 9.18 (HepG2) | [5][9] |
| Compound 14 | EGFR (wild-type & T790M) | 12.94 | 19.59 | Erlotinib | 8.20 (MCF-7), 7.73 (HepG2) | [5][9] |
| Compound 1o | Akt | - | - | - | - | [7] |
| Compound 10b | EGFR, VEGFR-2 | Superior to other tested derivatives | Superior to other tested derivatives | - | - | [6] |
Caption: Comparative IC50 values of novel thiophene-pyrazole compounds against breast (MCF-7) and liver (HepG2) cancer cell lines, alongside reference drugs.
Signaling Pathway of Multi-Targeted Kinase Inhibition
Caption: Inhibition of EGFR/VEGFR-2 and Akt signaling pathways by thiophene-pyrazole compounds.
Dual Inhibition of COX and 5-LOX in Inflammation
Certain thiophene-pyrazole derivatives have been identified as potent anti-inflammatory agents through their dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[10] This dual action is advantageous as it can block the production of both prostaglandins and leukotrienes, key mediators of inflammation, while potentially offering a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[11]
Comparative Efficacy of Thiophene-Pyrazole Compounds as COX/5-LOX Inhibitors:
| Compound ID | % COX-2 Inhibition (at 10 µM) | % 5-LOX Inhibition (at 10 µM) | Reference Compound | % Inhibition of Reference (at 10 µM) | Source |
| Compound 7f | 78.5 | 72.8 | Celecoxib (COX-2) | 82.3 | [10] |
| Zileuton (5-LOX) | 75.6 | [10] | |||
| Compound 7g | 75.2 | 70.1 | Celecoxib (COX-2) | 82.3 | [10] |
| Zileuton (5-LOX) | 75.6 | [10] |
Caption: In vitro percentage inhibition of COX-2 and 5-LOX by lead thiophene-pyrazole compounds compared to standard inhibitors.
Arachidonic Acid Inflammatory Pathway
Caption: Dual inhibition of COX and 5-LOX pathways by thiophene-pyrazole compounds.
Antimicrobial and Antioxidant Activity
A broad spectrum of biological activities has been reported for thiophene-pyrazole derivatives, including promising antimicrobial and antioxidant effects.[1][2][3][12]
Comparative Antimicrobial Activity (Zone of Inhibition in mm):
| Compound ID | S. aureus | B. subtilis | E. coli | A. niger | Reference(s) | Zone of Inhibition (mm) of Reference | Source |
| Compound 5d | - | - | - | Significant | - | - | [1][2] |
| Compound 6d | - | - | - | Significant | - | - | [1][2] |
| Compound 7c | - | 16 | - | - | Penicillin | - | [13] |
| Compound 7d | - | 16 | - | - | Penicillin | - | [13] |
Caption: Zone of inhibition of selected thiophene-pyrazole compounds against various bacterial and fungal strains.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for assessing the antimicrobial activity of thiophene-pyrazole compounds.
Experimental Protocols
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the thiophene-pyrazole compounds and reference drugs for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
In Vitro Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of specific kinases.
-
Reaction Mixture Preparation: A reaction mixture containing the purified kinase (e.g., EGFR, VEGFR-2), a specific substrate peptide, and ATP in a reaction buffer is prepared.
-
Compound Addition: The thiophene-pyrazole compounds are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®).
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to evaluate the antimicrobial activity of the synthesized compounds.
-
Culture Preparation: Standardized inoculums of the test microorganisms (bacteria and fungi) are prepared.
-
Agar Plate Inoculation: The surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates is uniformly inoculated with the microbial suspension.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar plates using a sterile cork borer.
-
Compound Loading: A defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 1 mg/mL in DMSO) is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The activity is compared with that of standard antibiotics.
References
- 1. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 5. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
- 7. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of 3-(thiophen-2-yl)-1H-pyrazole: A Guide for Laboratory Professionals
For immediate release:
Hazard Assessment and Waste Classification
Based on the hazard classifications of analogous compounds, 3-(thiophen-2-yl)-1H-pyrazole should be treated as hazardous waste. Similar chemicals are known to cause skin and eye irritation and may be harmful if swallowed.[1][2][3] Therefore, all waste containing this compound, including pure substance, contaminated labware, and personal protective equipment (PPE), must be segregated from non-hazardous waste streams.
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, laboratory personnel must wear appropriate PPE. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]
Step-by-Step Disposal Protocol
The following procedures are recommended for the safe disposal of this compound:
-
Waste Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed container designated for hazardous liquid waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, pipette tips, and gloves, should be placed in the designated solid waste container.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
-
Storage:
-
Store sealed waste containers in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Disposal:
Quantitative Data from Structurally Similar Compounds
To inform handling and disposal decisions, the following table summarizes key hazard information from the SDSs of analogous compounds.
| Hazard Statement | GHS Classification (Examples from Analogous Compounds) | Source |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | [1][4] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [1][3] |
| Serious Eye Damage/Eye Irritation | Category 2/2A (Causes serious eye irritation) | [1][3][4] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | [1] |
Experimental Protocols
While no experimental protocols for the disposal of this compound were found, the general principle for the disposal of many laboratory chemicals involves treatment by a licensed waste disposal facility, often through high-temperature incineration.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3-(thiophen-2-yl)-1H-pyrazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(thiophen-2-yl)-1H-pyrazole. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safe use and disposal of this substance in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes. Standard safety glasses with side shields are not sufficient.[6][7] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are generally suitable.[6] It is recommended to double-glove, with one pair under the cuff of the lab coat and the second pair over the cuff.[7] Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.[8] |
| Body Protection | Laboratory Coat | Long-sleeved, preferably with knit or elastic cuffs to ensure a snug fit at the wrist.[7] |
| Respiratory Protection | N95 or N100 Respirator | Recommended, especially when handling the powder form or if there is a risk of aerosol generation.[7][8] A surgical mask is not a substitute.[7] |
| Foot Protection | Closed-toe shoes | Standard laboratory practice. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.[2][9]
-
Ensure safety showers and eyewash stations are readily accessible.[3]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If weighing the solid, do so in a fume hood to minimize inhalation of dust particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][9]
-
Keep away from strong oxidizing agents.[2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal guidelines. |
| Contaminated Labware (e.g., pipette tips, centrifuge tubes) | Place in a designated hazardous waste container for solids. |
| Liquid Waste (e.g., solutions containing the compound) | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[10] |
| Empty Containers | The first rinse of the container should be collected and disposed of as hazardous waste.[10] For containers of highly toxic chemicals, the first three rinses must be collected.[10] After thorough rinsing, the container can be disposed of according to institutional protocols. |
Experimental Protocol: General Solution Preparation
This protocol outlines a general procedure for preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Volumetric flask
-
Magnetic stirrer and stir bar (optional)
-
Pipettes
-
Personal Protective Equipment (as specified above)
Procedure:
-
Calculate the required mass of this compound to achieve the desired concentration and volume.
-
In a chemical fume hood, accurately weigh the calculated mass of the compound onto weighing paper and transfer it to the volumetric flask.
-
Add a portion of the solvent to the flask (approximately half of the final volume).
-
Gently swirl the flask or use a magnetic stirrer to dissolve the solid completely.
-
Once dissolved, add the solvent to the flask until the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
Diagrams
Caption: A flowchart illustrating the key stages of safely handling this compound.
Caption: Relationship between the potential hazards of the compound and the corresponding required PPE.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. quora.com [quora.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. pppmag.com [pppmag.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
